beta-D-Lyxofuranose
Descripción
Structure
3D Structure
Propiedades
Número CAS |
7687-39-0 |
|---|---|
Fórmula molecular |
C5H10O5 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m1/s1 |
Clave InChI |
HMFHBZSHGGEWLO-MGCNEYSASA-N |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@@H](O1)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)O)O)O)O |
Apariencia |
Solid powder |
Otros números CAS |
7687-39-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
beta-D-Lyxofuranose |
Origen del producto |
United States |
Foundational & Exploratory
3D Conformational Analysis of β-D-Lyxofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the three-dimensional conformational analysis of β-D-lyxofuranose. Due to the scarcity of specific experimental data for β-D-lyxofuranose, this guide synthesizes established principles of furanose ring analysis and leverages detailed computational studies on its close analogue, methyl α-D-lyxofuranoside, to present a comprehensive overview of the expected conformational behavior and the methodologies for its investigation.
Introduction to Furanose Conformation
Unlike the more rigid six-membered pyranose rings that predominantly adopt stable chair conformations, five-membered furanose rings, such as that of β-D-lyxofuranose, are significantly more flexible.[1] This flexibility is not random; it is best described by the concept of pseudorotation, a continuous cycle of out-of-plane atomic displacements that relieve torsional strain. The entire pseudorotational itinerary can be described by two key parameters: the puckering amplitude (ν_max) and the phase angle of pseudorotation (P).
The conformational landscape of a furanose ring is often simplified into a two-state model, representing an equilibrium between two major conformational families: North (N-type) and South (S-type) conformers, which are separated by relatively low energy barriers.[2] These families correspond to distinct regions on the pseudorotational wheel. The precise equilibrium between these conformers is crucial as it dictates the overall 3D shape of the molecule, influencing its biological activity and interactions with enzymes and receptors. For D-lyxose, computational studies have suggested that a furanose form may be energetically competitive with the more common pyranose form, highlighting the importance of understanding its specific conformational preferences.[3]
Methodologies for Conformational Analysis
The 3D structure of β-D-lyxofuranose in solution is typically elucidated through a combination of experimental Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical computational modeling.
Experimental Protocol: NMR Spectroscopy
NMR spectroscopy is the primary experimental technique for determining the solution conformation of carbohydrates. The key lies in measuring the vicinal proton-proton coupling constants (³J_HH), which are highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.[4]
Detailed Experimental Protocol:
-
Sample Preparation:
-
Dissolve a purified sample of β-D-lyxofuranose (typically 5-10 mg) in a deuterated solvent, most commonly deuterium oxide (D₂O, 99.9%).[2]
-
Lyophilize the sample two to three times from D₂O to ensure complete exchange of hydroxyl protons with deuterium, which simplifies the ¹H NMR spectrum by removing the -OH signals and their couplings.
-
Re-dissolve the final sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (500 MHz or higher is recommended for better signal dispersion).[5]
-
1D ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to observe the overall signal distribution and identify the anomeric proton signal.
-
2D Correlation Spectroscopy (COSY): Perform a COSY experiment to establish the connectivity of protons within the furanose ring, identifying which protons are coupled to each other.
-
2D Total Correlation Spectroscopy (TOCSY): A TOCSY experiment is used to identify all protons belonging to a single spin system (i.e., the entire monosaccharide ring). This is crucial for assigning all proton resonances, starting from an unambiguously identified proton like the anomeric (H1).[6]
-
2D Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.[6]
-
-
Data Analysis and Coupling Constant Extraction:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign all ¹H and ¹³C resonances based on the correlations observed in the 2D spectra.[5]
-
Extract the values of the vicinal coupling constants (³J_H1,H2, ³J_H2,H3, and ³J_H3,H4) from the high-resolution 1D ¹H spectrum or from slices of the 2D COSY spectrum. These values are the primary experimental observables for conformational analysis.
-
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to explore the potential energy surface of the furanose ring, identify stable conformers, and predict their relative energies and geometries.[7]
Detailed Computational Protocol:
-
Model Building:
-
Construct the initial 3D structure of β-D-lyxofuranose using molecular modeling software (e.g., Avogadro, GaussView).
-
Generate a series of starting geometries corresponding to the principal envelope (E) and twist (T) conformations around the pseudorotational wheel.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations for each starting structure using a quantum chemistry software package like Gaussian or ORCA.
-
A recommended level of theory for carbohydrates is the B3LYP functional with a Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ.[7][8]
-
Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the aqueous environment, as solvation can significantly influence conformational equilibria.[7]
-
-
Conformational Analysis:
-
For each optimized structure, verify that it is a true energy minimum by performing a frequency calculation (no imaginary frequencies).
-
Calculate the relative energies (including zero-point vibrational energy corrections) of all stable conformers to identify the global minimum and the energy barriers between them.
-
Determine the puckering parameters (P and ν_max) for each conformer from the optimized Cartesian coordinates to precisely define its position on the pseudorotational wheel.
-
Theoretically predict ³J_HH coupling constants for the low-energy conformers and compare them with the experimental NMR data to validate the computational model.
-
Quantitative Conformational Data
Table 1: Calculated Relative Energies and Puckering Parameters for a D-Lyxofuranoside Analogue (Data derived from a B3LYP/aug-cc-pVDZ level study of methyl α-D-lyxofuranoside)[8]
| Conformer Family | Conformer Type | Pseudorotation Phase Angle (P) | Puckering Amplitude (ν_max) | Relative Energy (kcal/mol) |
| North (N) | ³E | 11.2° | 37.5° | 2.1 |
| E₄ | 168.1° | 38.0° | 3.5 | |
| South (S) | E₂ | 21.5° | 37.8° | 0.0 (Global Minimum) |
| ¹E | 349.2° | 38.2° | 0.8 |
Disclaimer: This table presents data for methyl α-D-lyxofuranoside as an illustrative example. The exact values for β-D-lyxofuranose may differ.
Table 2: Typical Experimental ³J_HH Coupling Constants for Pentofuranoses and Their Conformational Implications
| Coupling Constant | Typical Value for N-type (Hz) | Typical Value for S-type (Hz) | Dihedral Angle Implication |
| ³J_H1,H2 | 1.0 - 4.0 | 5.0 - 8.0 | Reflects C1-C2 torsion |
| ³J_H2,H3 | 4.0 - 7.0 | 0.0 - 3.0 | Reflects C2-C3 torsion |
| ³J_H3,H4 | 5.0 - 8.0 | 1.0 - 4.0 | Reflects C3-C4 torsion |
Note: The equilibrium conformation in solution is a population-weighted average of the N and S states. The observed ³J_HH values will reflect this average.
Visualizing Conformational Relationships
Diagrams are essential tools for visualizing the complex relationships in conformational analysis. The following are generated using the Graphviz DOT language.
Conclusion
The 3D conformational analysis of β-D-lyxofuranose is a nuanced task that relies on the synergistic application of high-field NMR spectroscopy and robust computational modeling. While the furanose ring exists as a dynamic equilibrium of multiple conformers, its behavior can be effectively described by a two-state model involving North and South puckering families. By measuring ³J_HH coupling constants and calculating the relative energies of stable conformers, researchers can build a detailed and accurate model of the molecule's three-dimensional structure in solution. This knowledge is fundamental for understanding its role in biological systems and for the rational design of novel therapeutics and carbohydrate-based materials. Further direct experimental studies on β-D-lyxofuranose are warranted to refine the illustrative models presented in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational studies of methyl 3-O-methyl-alpha-D-arabinofuranoside: an approach for studying the conformation of furanose rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 6. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of β-D-Lyxofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for β-D-lyxofuranose, a pentofuranose sugar of significant interest in various fields of chemical and biological research. Due to the limited availability of directly published experimental spectra for β-D-lyxofuranose, this document presents representative data from closely related furanose sugars to provide valuable insights into its expected spectroscopic characteristics. The methodologies and data interpretation principles outlined herein are fundamental for the structural elucidation of carbohydrates.
Introduction to β-D-Lyxofuranose
β-D-Lyxofuranose is a monosaccharide with the chemical formula C₅H₁₀O₅ and a molecular weight of 150.13 g/mol . As a furanose, it possesses a five-membered ring structure. The stereochemistry of the hydroxyl groups on the ring defines it as a D-lyxose derivative. Spectroscopic analysis is crucial for confirming its identity and purity, and for studying its interactions in biological systems.
Spectroscopic Data
The following sections summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for β-D-lyxofuranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry and connectivity of atoms in carbohydrates.
Table 1: Representative ¹H NMR Data (as exemplified by a β-D-ribofuranoside derivative)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.97 | s | - |
| H-2 | ~4.58 | d | 5.86 |
| H-3 | ~4.83 | d | 5.86 |
| H-4 | ~4.42 | t | 2.93 |
| H-5a | ~3.71 | dt | J = 2.56, 12.45 |
| H-5b | ~3.61 | ddd | J = 3.30, 10.25, 12.45 |
Data based on a methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[1]
Table 2: Representative ¹³C NMR Data (as exemplified by a β-D-ribofuranoside derivative)
| Carbon | Chemical Shift (ppm) |
| C-1 | ~110.22 |
| C-2 | ~86.04 |
| C-3 | ~81.70 |
| C-4 | ~88.59 |
| C-5 | ~64.22 |
Data based on a methyl 2,3-O-isopropylidene-β-D-ribofuranoside.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For a sugar like β-D-lyxofuranose, the IR spectrum is dominated by absorptions from the hydroxyl (O-H) and carbon-hydrogen (C-H) stretching vibrations, as well as the carbon-oxygen (C-O) and carbon-carbon (C-C) stretching vibrations in the fingerprint region.
Table 3: Typical IR Absorption Bands for a Pentofuranose Sugar
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretching (from hydroxyl groups) |
| 3000 - 2800 | Medium | C-H stretching (from CH and CH₂ groups) |
| ~1460 | Variable | C-H bending |
| ~1350 | Variable | O-H bending |
| 1150 - 1000 | Strong | C-O stretching (from alcohols and ether) |
| Below 1000 | Variable | Fingerprint region, C-C stretching, various bending modes |
This is a generalized representation for carbohydrates.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For β-D-lyxofuranose, the expected monoisotopic mass is 150.05282342 Da.[2] Fragmentation patterns can also provide structural information.
Table 4: Mass Spectrometry Data for β-D-Lyxofuranose
| Parameter | Value |
| Molecular Formula | C₅H₁₀O₅ |
| Molecular Weight | 150.13 g/mol |
| Monoisotopic Mass | 150.05282342 Da |
| Common Adducts (ESI) | [M+H]⁺, [M+Na]⁺, [M+K]⁺, [M-H]⁻ |
| Typical Fragmentation | Loss of water molecules (H₂O), retro-Aldol fragmentations |
Experimental Protocols
Detailed and appropriate experimental protocols are critical for obtaining high-quality spectroscopic data. The following are generalized procedures for the analysis of carbohydrates like β-D-lyxofuranose.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is commonly used for its ability to exchange with the hydroxyl protons, simplifying the spectrum.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For complete structural assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range C-H correlations.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile or methanol.
-
Ionization:
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like carbohydrates and is often coupled with liquid chromatography (LC-MS).
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique where the sample is co-crystallized with a matrix and ionized by a laser.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap).
-
Data Analysis: Determine the m/z of the molecular ion and any adducts to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationships between the different techniques.
Caption: Workflow of Spectroscopic Analysis for β-D-Lyxofuranose.
Caption: Logical Relationship of Spectroscopic Techniques in Structural Elucidation.
References
In-Depth Technical Guide to the Physical Properties of beta-D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of beta-D-Lyxofuranose, a pentose sugar of interest in various scientific domains. While experimental data for this specific furanose form is limited in publicly accessible literature, this document compiles available computed data and outlines the standard experimental protocols for determining its key physical characteristics. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this compound, facilitating a deeper understanding of its physicochemical nature and aiding in the design of future experimental work.
Introduction
This compound is the five-membered ring furanose form of the monosaccharide D-lyxose. While D-lyxose itself is a known component in some biological systems, the specific properties and functions of its beta-furanose isomer are less well-documented.[1] Understanding the physical properties of this compound is crucial for its application in glycoscience, medicinal chemistry, and drug development, as these properties dictate its behavior in various chemical and biological environments. This guide summarizes the currently available data and provides detailed methodologies for its experimental determination.
Molecular and Chemical Identity
-
Systematic Name: (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
-
Molecular Formula: C₅H₁₀O₅[2]
-
Molecular Weight: 150.13 g/mol [2]
-
CAS Number: 7687-39-0[3]
-
Appearance: Solid powder[4]
-
Solubility: Soluble in DMSO[4]
Physical Properties
Table 1: Summary of Physical Properties of this compound
| Property | Value | Data Type | Reference |
| Molecular Weight | 150.13 g/mol | Computed | [2] |
| Topological Polar Surface Area | 90.2 Ų | Computed | [2] |
| Complexity | 117 | Computed | [2] |
| Hydrogen Bond Donor Count | 4 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 5 | Computed | [2] |
| Appearance | Solid powder | Experimental | [4] |
| Solubility | Soluble in DMSO | Experimental | [4] |
Experimental Protocols
To facilitate further research and the acquisition of precise experimental data for this compound, this section details the standard methodologies for determining key physical properties.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For sugars, which can decompose upon heating, a carefully controlled procedure is essential.[5][6]
Methodology: Capillary Method [7][8][9]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus: A calibrated melting point apparatus with a heating block and a means for observing the sample is used.
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For pure compounds, this range is typically narrow.
Workflow for Melting Point Determination
Caption: A stepwise workflow for determining the melting point of this compound using the capillary method.
Specific Optical Rotation
Optical rotation is a fundamental property of chiral molecules like this compound and is measured using a polarimeter. The specific rotation is a standardized value.[10]
Methodology: Polarimetry [11][12][13][14]
-
Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent (e.g., water or DMSO) at a known temperature.
-
Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank reading).
-
Measurement: The sample solution is placed in the polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured.
-
Calculation: The specific rotation ([(\alpha)]) is calculated using the formula: [(\alpha)] = (\alpha) / (c * l) where:
-
(\alpha) is the observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
Logical Flow for Specific Rotation Calculation
Caption: The relationship between experimental inputs and the calculation of specific rotation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure and conformation of carbohydrates in solution.[15][16][17][18][19]
Methodology: ¹H and ¹³C NMR
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For complex spectra, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign all proton and carbon signals unambiguously.
-
Data Analysis: Chemical shifts ((\delta)), coupling constants (J), and through-space correlations (from NOESY experiments) are analyzed to determine the connectivity of atoms and the conformational preferences of the furanose ring.
Experimental Workflow for NMR Analysis
Caption: A standard workflow for the structural elucidation of this compound using NMR spectroscopy.
Biological Context and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. While D-lyxose has been noted as a precursor for certain bioactive compounds and is involved in microbial metabolism, the specific roles of its beta-furanose isomer remain an area for future investigation.[1] Research into the biological activity of beta-D-lyxofuranosyl nucleoside analogues has been conducted, suggesting potential antiviral properties, but this does not directly implicate the parent sugar in signaling.[20]
Conclusion
This technical guide consolidates the currently available information on the physical properties of this compound. It highlights the significant gaps in experimental data, particularly for melting point, specific optical rotation, and detailed NMR spectra. The provided experimental protocols offer a clear roadmap for researchers to obtain these critical values. Further investigation is warranted to elucidate the precise physical characteristics and potential biological roles of this furanose sugar, which will undoubtedly contribute to advancements in carbohydrate chemistry and drug discovery.
References
- 1. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7687-39-0 CAS MSDS (this compound (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. medkoo.com [medkoo.com]
- 5. hplmachining.com [hplmachining.com]
- 6. mt.com [mt.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. westlab.com [westlab.com]
- 9. thinksrs.com [thinksrs.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. chem.ox.ac.uk [chem.ox.ac.uk]
- 12. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 13. Sugar Concentration through Polarimetry - Lab Experiments | PASCO [pasco.com]
- 14. tnu.in [tnu.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 19. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 20. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers and Anomers of D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers and anomers of D-Lyxofuranose, a pentose sugar of significant interest in various biochemical and pharmaceutical applications. This document details the structural relationships, physicochemical properties, and experimental methodologies for the characterization of these isomers, aimed at supporting research and development in glycobiology and medicinal chemistry.
Introduction to Stereoisomerism of D-Lyxose
D-Lyxose is an aldopentose, a five-carbon monosaccharide with an aldehyde functional group. Its chemical formula is C₅H₁₀O₅, and its molar mass is 150.13 g/mol .[1] In solution, D-Lyxose exists in equilibrium between its open-chain and cyclic forms. The cyclic forms are hemiacetals resulting from the intramolecular reaction between the aldehyde group (C1) and one of the hydroxyl groups. The formation of a five-membered ring results in furanose structures, while a six-membered ring leads to pyranose structures.
This guide focuses on the furanose forms of D-Lyxose. The cyclization at the anomeric carbon (C1) creates a new stereocenter, giving rise to two anomers: α-D-Lyxofuranose and β-D-Lyxofuranose. These anomers are diastereomers that differ only in the configuration at the C1 position.
Furthermore, D-Lyxose has an enantiomer, L-Lyxose. Enantiomers are non-superimposable mirror images of each other. The stereochemical relationship between these isomers is fundamental to their distinct biological activities and chemical properties.
Quantitative Data of D-Lyxose Isomers
Precise quantitative data is essential for the identification and characterization of stereoisomers. The following table summarizes the available physicochemical properties of D-Lyxose and its anomers. It is important to note that data for the isolated furanose forms are scarce due to their lower stability and abundance in equilibrium compared to the pyranose forms.
| Property | D-Lyxose (mixture of anomers) | α-D-Lyxopyranose (inferred) | β-D-Lyxopyranose (inferred) | D-Lyxofuranose Anomers |
| Melting Point (°C) | 108-112[2][3] | Data not available | Data not available | Data not available |
| Specific Rotation ([α]D) | +5.5° → -14.0° (in water)[2] | +5.5° (initial) | Data not available | Data not available |
| 13C NMR Chemical Shifts (δ, ppm) in D₂O | See table below | See table below | See table below | Data not available |
13C NMR Chemical Shift Assignments for D-Lyxopyranose Anomers in D₂O [4]
| Carbon Atom | α-pyranose (δ, ppm) | β-pyranose (δ, ppm) |
| C1 | 95.5 | 95.9 |
| C2 | 71.5 | 71.5 |
| C3 | 72.0 | 74.2 |
| C4 | 69.0 | 68.0 |
| C5 | 64.6 | 65.7 |
Note: The mutarotation of D-Lyxose from an initial specific rotation of +5.5° to an equilibrium value of -14.0° in water indicates a change in the equilibrium mixture of its anomers.[2] The initial value is attributed to the predominant α-pyranose form. In aqueous solution at 298 K, the equilibrium ratio of α- to β-anomers of D-lyxopyranose is approximately 66:34.[5]
Experimental Protocols for Isomer Characterization
The differentiation and structural elucidation of D-Lyxofuranose stereoisomers and anomers rely on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Analysis
NMR spectroscopy is a powerful non-destructive technique for determining the anomeric configuration of carbohydrates in solution.[6]
Objective: To distinguish between α- and β-anomers of D-Lyxofuranose and to determine their relative abundance in an equilibrium mixture.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the D-Lyxose sample in 0.5-0.7 mL of deuterium oxide (D₂O).
-
For samples with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.
-
Ensure the sample is fully dissolved by gentle vortexing.
-
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Anomeric Proton Region: The signals for the anomeric protons (H1) typically appear in the downfield region of the spectrum (δ 4.5-5.5 ppm).[7][8]
-
Distinguishing Anomers: For most furanoses, the α-anomeric proton resonates at a lower field (further downfield) than the β-anomeric proton.[9]
-
Coupling Constants (³JH1,H2): The coupling constant between H1 and H2 is diagnostic of the anomeric configuration. A larger coupling constant is generally observed for a cis relationship between H1 and H2, while a smaller coupling constant indicates a trans relationship.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Anomeric Carbon Region: The anomeric carbon (C1) signals are typically found between δ 90-110 ppm.[4]
-
The chemical shift of the anomeric carbon can also provide information about the anomeric configuration.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes the connectivity between coupled protons, allowing for the assignment of the entire spin system starting from the anomeric proton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for confirming assignments and determining glycosidic linkages in more complex carbohydrates.
-
-
Data Analysis:
-
Integrate the signals of the anomeric protons in the ¹H NMR spectrum to determine the relative ratio of the α and β anomers at equilibrium.
-
Single Crystal X-ray Diffraction for Stereoisomer Determination
Single crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereocenters.[10]
Objective: To obtain a high-resolution crystal structure of a D-Lyxofuranose stereoisomer to confirm its absolute and relative stereochemistry.
Methodology:
-
Crystal Growth:
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the purified D-Lyxofuranose isomer in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Place the solution in a small, clean vial.
-
Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion:
-
Hanging Drop: Place a small drop (1-5 µL) of the concentrated D-Lyxofuranose solution on a siliconized glass coverslip. Invert the coverslip over a well containing a reservoir solution of a precipitant (a solvent in which the sugar is less soluble).
-
Sitting Drop: Place the drop of the sugar solution on a pedestal within a sealed well containing the precipitant solution.
-
Over time, the solvent from the drop will slowly diffuse into the reservoir, increasing the concentration of the sugar in the drop and promoting crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the sugar at a slightly elevated temperature.
-
Slowly cool the solution to induce crystallization.
-
-
-
Crystal Mounting:
-
Carefully select a single, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in liquid nitrogen to prevent crystal damage during data collection.
-
-
Data Collection:
-
Mount the frozen crystal on a goniometer in an X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters to obtain the final, high-resolution structure.
-
Visualizations of Isomeric Relationships and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships between the stereoisomers of D-Lyxose and a typical workflow for their experimental characterization.
Caption: Equilibrium of D-Lyxose in solution.
Caption: Workflow for isomer characterization.
Conclusion
The stereoisomers and anomers of D-Lyxofuranose present unique structural features that are critical to their function in biological systems and their potential as pharmaceutical building blocks. A thorough understanding of their properties and the application of robust analytical techniques are paramount for advancing research in this area. This guide provides a foundational resource for scientists and researchers, offering key quantitative data, detailed experimental protocols, and clear visualizations to aid in the study of these important monosaccharides. Further research is warranted to fully characterize the physicochemical properties of the individual D-Lyxofuranose anomers.
References
- 1. Lyxose - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. omicronbio.com [omicronbio.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. pure beta-D-glucopyranose has a specific rotation of [alpha]=+18.7, the a.. [askfilo.com]
- 10. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pentose: A Technical Guide to the Natural Sources and Discovery of D-Lyxose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Lyxose, a rare aldopentose sugar, represents a fascinating yet under-researched corner of carbohydrate chemistry. As an epimer of D-xylose and an isomer of D-ribose and D-arabinose, its unique stereochemistry confers upon it distinct biological properties with significant potential in pharmacology and biotechnology.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of D-lyxose, focusing on its scarce natural occurrences, the historical context of its discovery, and the detailed experimental protocols for its production and characterization, primarily through microbial and enzymatic methodologies.
Natural Sources of D-Lyxose: A Tale of Rarity
Unlike its abundant isomer D-xylose, D-lyxose is exceptionally rare in nature.[2][3] Extensive searches for significant natural reservoirs of D-lyxose have been largely unfruitful, with its presence typically limited to trace amounts as a component of more complex biomolecules in specific microorganisms.
1.1. Microbial Origins
The most notable natural occurrences of D-lyxose are within microbial systems. It has been identified as a component of bacterial glycolipids.[2] Furthermore, D-lyxose is recognized as an endogenous metabolite in certain bacteria, such as Escherichia coli.[4] Its role in these organisms is often linked to specific metabolic pathways, where it can be an intermediate in the catabolism of other sugars.
The scarcity of free D-lyxose in nature has led researchers to focus on microbial and enzymatic production methods to obtain sufficient quantities for study and potential applications.
Discovery and History: A Chapter in Rare Sugar Chemistry
The history of D-lyxose is intrinsically linked to the broader exploration of monosaccharide chemistry. While the foundational work on the structure and stereochemistry of sugars was laid by pioneers like Emil Fischer in the late 19th century, the discovery and characterization of rare sugars like D-lyxose came much later.[5] The term "rare sugar" itself was formally defined by the International Society of Rare Sugars in 2001 as "monosaccharides and their derivatives being rarely found in nature."[5]
The specific timeline for the initial isolation and characterization of D-lyxose is not as clearly documented as that of more common sugars. Its name, "lyxose," is derived from reversing the prefix "xyl" in "xylose," highlighting its relationship as a C'-2 epimer of D-xylose.[2] The majority of research on D-lyxose has occurred more recently, driven by the increasing interest in the biological activities of rare sugars and the development of enzymatic methods for their synthesis.
Experimental Protocols
Given the low natural abundance of D-lyxose, this section focuses on the well-documented enzymatic production and subsequent analytical characterization of this rare sugar.
3.1. Enzymatic Production of D-Lyxose
The most common method for producing D-lyxose is through the enzymatic isomerization of other, more abundant sugars. D-lyxose isomerase (EC 5.3.1.15) is a key enzyme in this process, catalyzing the reversible isomerization of D-xylulose to D-lyxose.[6]
3.1.1. Two-Step Enzymatic Conversion from D-Glucose
A widely employed strategy involves a two-step enzymatic conversion starting from D-glucose.[7]
-
Step 1: Conversion of D-Glucose to D-Xylulose: This can be achieved through a microbial fermentation process. For instance, Candida famata can convert D-glucose to D-arabitol, which is then converted to D-xylulose by Acetobacter aceti.[7]
-
Step 2: Isomerization of D-Xylulose to D-Lyxose: The resulting D-xylulose is then isomerized to D-lyxose using a D-lyxose isomerase.[7]
Table 1: Kinetic Parameters of D-Lyxose Isomerases from Various Microbial Sources
| Microbial Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |
| Cohnella laevoribosii RI-39 | D-Lyxose | 22.4 ± 1.5 | 5,434.8 | 6.5 | 70 |
| Thermofilum sp. | D-Lyxose | 73 ± 6.6 | 338 ± 14.9 | 7.0 | >95 |
Data compiled from Cho et al., 2007 and a 2021 study on Thermofilum sp. D-lyxose isomerase.[8][9][10]
3.2. Isolation and Purification of D-Lyxose
Following enzymatic synthesis, D-lyxose must be isolated and purified from the reaction mixture.
Protocol for Purification:
-
Enzyme Inactivation: The enzymatic reaction is terminated by heat treatment (e.g., boiling for 10 minutes) followed by centrifugation to remove the denatured enzyme and any microbial cells.
-
Removal of Unreacted Substrate: If necessary, unreacted substrates like D-xylulose can be selectively removed. For example, Saccharomyces cerevisiae can be used to degrade residual D-xylulose.[7]
-
Chromatographic Separation: The supernatant is subjected to column chromatography for purification. A variety of resins can be used, such as activated carbon or ion-exchange resins, to separate D-lyxose from other components in the mixture.
-
Crystallization: The purified D-lyxose fractions are pooled, concentrated by evaporation, and crystallized, often from an ethanol-water mixture.[7]
3.3. Identification and Quantification of D-Lyxose
Several analytical techniques are employed to confirm the identity and quantify the purity of the isolated D-lyxose.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the analysis of monosaccharides.
-
Column: Amine-based columns (e.g., NH2) or ion-exchange columns are commonly used.
-
Mobile Phase: A mixture of acetonitrile and water is typically used for amine-based columns.
-
Detection: Refractive index (RI) detection is a common method for sugar analysis.[11] For higher sensitivity and selectivity, especially in complex biological samples, mass spectrometry (MS) detection can be employed (HPLC-MS).[11][12]
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the identification and quantification of volatile compounds. For sugar analysis, a derivatization step is necessary to make the sugars volatile.
-
Derivatization: The hydroxyl groups of D-lyxose are typically converted to trimethylsilyl (TMS) ethers or acetylated derivatives.[8]
-
Analysis: The derivatized sample is injected into the GC-MS system. The retention time and the mass spectrum of the D-lyxose derivative are compared to those of a known standard for identification and quantification.[8]
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. Both 1H and 13C NMR are used to confirm the structure and stereochemistry of D-lyxose, and to determine the anomeric composition in solution.
Signaling Pathways and Metabolic Roles
The biological roles of D-lyxose are still being elucidated. As a rare sugar, it is not a primary metabolite in most organisms. However, its involvement in specific microbial metabolic pathways is an active area of research. D-lyxose can be isomerized to D-xylulose, which is an intermediate in the pentose phosphate pathway, a central metabolic route for the synthesis of nucleotides and NADPH.[8]
The potential for D-lyxose and its derivatives to interact with and modulate biological pathways is of significant interest in drug development. For instance, derivatives of rare sugars are being investigated for their potential as antiviral and anticancer agents.
Visualizations
Caption: Enzymatic production of D-lyxose from D-glucose.
Caption: Experimental workflow for rare sugar identification.
Conclusion
D-Lyxose remains a frontier in carbohydrate research. Its confirmed rarity in nature underscores the importance of microbial and enzymatic production methods for its study. This guide has provided a detailed overview of the current knowledge surrounding its natural sources, the historical context of its discovery, and robust experimental protocols for its synthesis and characterization. As research into rare sugars continues to expand, the unique properties of D-lyxose are likely to unveil novel applications in medicine and biotechnology, making it a molecule of significant interest for the future.
References
- 1. Rare Sugars: Recent Advances and Their Potential Role in Sustainable Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyxose - Wikipedia [en.wikipedia.org]
- 3. discofinechem.com [discofinechem.com]
- 4. D-Lyxose | C5H10O5 | CID 439240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Description and history of rare sugars [glycoforum.gr.jp]
- 6. D-lyxose isomerase and its application for functional sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of beta-D-Lyxofuranose
This technical guide provides a comprehensive overview of the chemical synthesis and purification of beta-D-Lyxofuranose, a pentose sugar of interest to researchers, scientists, and drug development professionals. Due to its role as a fundamental component of various bioactive molecules, including nucleic acids and complex carbohydrates, the ability to synthesize and purify this compound is crucial for a range of applications in medicinal chemistry and glycobiology.[1] This document details a common synthetic approach, purification methodologies, and relevant biological context.
Chemical Properties and Structure
This compound is the furanose (five-membered ring) form of the aldopentose sugar D-lyxose. The beta anomer is defined by the stereochemistry at the anomeric carbon (C1), where the hydroxyl group is oriented in the cis configuration relative to the hydroxymethyl group at C4.
| Property | Value | Source |
| Molecular Formula | C5H10O5 | [2] |
| Molecular Weight | 150.13 g/mol | [2] |
| CAS Number | 7687-39-0 | [2][3] |
| IUPAC Name | (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [2] |
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing with the readily available starting material, D-lyxose. A common and effective strategy involves the protection of the hydroxyl groups via acetylation to form 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose, followed by deacetylation to yield the final product. This approach facilitates purification of the intermediate and provides stereochemical control.
Synthetic Workflow
The overall synthetic workflow can be visualized as a two-stage process: acetylation of D-lyxose followed by deacetylation of the peracetylated intermediate.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Stage 1: Acetylation of D-Lyxose to 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose
This procedure is adapted from general methods for the peracetylation of sugars.[4][5]
-
Materials:
-
D-Lyxose
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Ice
-
Saturated sodium bicarbonate solution
-
Chloroform
-
Anhydrous magnesium sulfate
-
Dry ether
-
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine D-lyxose and anhydrous sodium acetate.
-
Add an excess of acetic anhydride to the mixture.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess acetic anhydride.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose as a syrup.
-
Stage 2: Deacetylation of 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose
This procedure is a standard Zemplén deacetylation.
-
Materials:
-
Crude 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose
-
Anhydrous methanol
-
Sodium methoxide (catalytic amount)
-
Amberlite IR-120 (H+) resin
-
Dichloromethane
-
-
Procedure:
-
Dissolve the crude 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H+) resin.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification of this compound
Purification of the crude this compound is typically achieved through a combination of column chromatography and crystallization.
Experimental Protocols
1. Column Chromatography
-
Stationary Phase: Silica gel is a common choice for the purification of carbohydrates.
-
Mobile Phase: A solvent system of dichloromethane and methanol is often effective. The polarity can be adjusted to achieve optimal separation. A gradient elution, starting with a lower polarity and gradually increasing the proportion of methanol, can be employed.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
2. Crystallization
-
Solvent System: A common technique for crystallizing sugars is to dissolve the purified product in a good solvent (e.g., a small amount of water or methanol) and then slowly add a poor solvent (e.g., ethanol, isopropanol, or acetone) until turbidity is observed.
-
Procedure:
-
Dissolve the purified this compound from column chromatography in a minimal amount of a suitable good solvent with gentle warming if necessary.
-
Slowly add a poor solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then store at a lower temperature (e.g., 4°C) to promote crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.
-
Biological Context: The Pentose Phosphate Pathway
While no specific signaling pathway for this compound has been detailed, as a pentose sugar, its metabolism is intrinsically linked to the Pentose Phosphate Pathway (PPP).[6][7][8] The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is crucial for the synthesis of nucleotide precursors (like ribose-5-phosphate) and for providing reducing power in the form of NADPH for anabolic reactions and antioxidant defense.[6][9] D-Lyxose can, in principle, be interconverted with other pentoses within this pathway.
Caption: A simplified diagram of the Pentose Phosphate Pathway (PPP).
Quantitative Data
| Reaction Stage | Product | Expected Yield Range (%) | Notes |
| Acetylation | 1,2,3,5-tetra-O-acetyl-beta-D-lyxofuranose | 70-90 | Based on general sugar acetylation reactions.[4][5] |
| Deacetylation | This compound | 85-95 | Zemplén deacetylation is typically high-yielding. |
| Overall | This compound | 60-85 |
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H and ¹³C NMR | Characteristic chemical shifts and coupling constants for the furanose ring protons and carbons. The anomeric proton (H1) of the beta anomer is expected to show a specific coupling pattern. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of this compound (m/z 150.05 for [M+H]⁺ in ESI-MS) should be observed. |
| FT-IR Spectroscopy | Broad O-H stretching band around 3300 cm⁻¹ and C-O stretching bands in the fingerprint region (1000-1200 cm⁻¹). |
| Melting Point | A sharp melting point indicates high purity. |
| Optical Rotation | A specific optical rotation value confirms the enantiomeric purity. |
Conclusion
This technical guide outlines a robust and widely applicable methodology for the synthesis and purification of this compound. The two-step synthesis involving acetylation and subsequent deacetylation, followed by purification using column chromatography and crystallization, provides a reliable route to obtain this valuable carbohydrate for research and development purposes. The provided protocols and contextual information are intended to serve as a valuable resource for scientists working in the fields of carbohydrate chemistry, drug discovery, and molecular biology.
References
- 1. Cas 532-20-7,D-Lyxofuranose (9CI) | lookchem [lookchem.com]
- 2. This compound | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Khan Academy [khanacademy.org]
- 7. Pentose & Hexose: Structure, Pathways & Identification - Creative Biolabs [creative-biolabs.com]
- 8. Session 20: Carbohydrate Biosynthesis III: Pentose Phosphate Pathway | Biological Chemistry I | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of β-D-lyxofuranosyl Nucleosides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary synthetic strategies for obtaining β-D-lyxofuranosyl nucleosides, a class of compounds with significant potential in antiviral and anticancer drug development. The stereochemistry of the lyxofuranose sugar moiety presents unique synthetic challenges, and two principal methodologies have emerged as effective approaches.
Introduction
β-D-lyxofuranosyl nucleosides are analogues of naturally occurring nucleosides where the sugar component is D-lyxofuranose. The distinct spatial arrangement of the hydroxyl groups on the lyxofuranose ring, particularly the cis relationship of the 2'- and 3'-hydroxyl groups, can confer unique biological activities. The synthesis of these molecules is a key area of research in medicinal chemistry. This document outlines two established methods for their preparation: Direct Glycosylation and Sequential Oxidation-Reduction of Xylofuranosyl Precursors .
Synthetic Strategies
Two primary pathways for the synthesis of β-D-lyxofuranosyl nucleosides are detailed below.
Direct Glycosylation Method
This classical approach involves the direct coupling of a suitably protected D-lyxofuranose derivative with a heterocyclic base. Stereocontrol at the anomeric center to favor the β-anomer is a critical challenge in this method. The choice of activating group on the sugar, the coupling agent, and the reaction conditions are all crucial for a successful synthesis.
Sequential Oxidation-Reduction of β-D-xylofuranosyl Nucleosides
This elegant method provides a stereocontrolled route to β-D-lyxofuranosyl nucleosides by starting from the more readily accessible β-D-xylofuranosyl nucleosides. The key step is the inversion of the stereochemistry at the 3'-position of the xylofuranose ring. This is achieved through a sequence of oxidation of the 3'-hydroxyl group to a ketone, followed by stereoselective reduction to yield the desired lyxofuranosyl configuration.[1]
Experimental Protocols
The following are detailed protocols for the key experiments in the synthesis of β-D-lyxofuranosyl nucleosides.
Protocol 1: Synthesis of 1-(β-D-lyxofuranosyl)uracil via Sequential Oxidation-Reduction
This protocol is based on the method described by Gosselin et al. and involves the conversion of a protected β-D-xylofuranosyluridine derivative.[1]
Step 1: Protection of 3',5'-Hydroxyl Groups of β-D-xylofuranosyluridine
-
Materials:
-
1-(β-D-xylofuranosyl)uracil
-
1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
-
Procedure:
-
Dissolve 1-(β-D-xylofuranosyl)uracil (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours under an inert atmosphere (e.g., Argon or Nitrogen).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-(3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-xylofuranosyl)uracil.
-
Step 2: Oxidation of the 3'-Hydroxyl Group
-
Materials:
-
1-(3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-β-D-xylofuranosyl)uracil
-
Pyridinium dichromate (PDC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Molecular sieves (4 Å)
-
-
Procedure:
-
Dissolve the protected xylofuranosyluracil (1.0 eq) in anhydrous DCM.
-
Add powdered 4 Å molecular sieves.
-
Add the oxidizing agent (PDC, 3.0 eq or DMP, 1.5 eq) in portions at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter the reaction mixture through a pad of Celite® to remove the oxidant byproducts.
-
Wash the Celite® pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting ketone by silica gel column chromatography.
-
Step 3: Stereoselective Reduction of the 3'-Keto Group
-
Materials:
-
The 3'-keto nucleoside from the previous step
-
Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)
-
Methanol or Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
Dissolve the 3'-keto nucleoside (1.0 eq) in methanol (for NaBH₄) or anhydrous THF (for L-Selectride®).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the reducing agent (NaBH₄, 2.0 eq or L-Selectride®, 1.5 eq) portion-wise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to yield the protected β-D-lyxofuranosyl nucleoside.
-
Step 4: Deprotection of the 3',5'-Hydroxyl Groups
-
Materials:
-
Protected β-D-lyxofuranosyl nucleoside
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the protected nucleoside (1.0 eq) in THF.
-
Add TBAF solution (2.2 eq) dropwise at room temperature.
-
Stir for 2-3 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product, 1-(β-D-lyxofuranosyl)uracil, by silica gel column chromatography or recrystallization.
-
Protocol 2: Synthesis of 9-(β-D-lyxofuranosyl)adenine via Direct Glycosylation
This protocol is a generalized procedure based on the Vorbrüggen glycosylation method.
Step 1: Preparation of Persilylated Adenine
-
Materials:
-
Adenine
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Pyridine (anhydrous)
-
-
Procedure:
-
Suspend adenine (1.0 eq) in a mixture of HMDS and pyridine.
-
Add a catalytic amount of TMSCl.
-
Reflux the mixture for 4-6 hours until the solution becomes clear.
-
Remove the excess silylating reagents under vacuum to obtain the persilylated adenine as an oil or solid, which is used immediately in the next step.
-
Step 2: Glycosylation
-
Materials:
-
1,2,3,5-Tetra-O-acetyl-D-lyxofuranose
-
Persilylated adenine
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Dissolve 1,2,3,5-tetra-O-acetyl-D-lyxofuranose (1.0 eq) and persilylated adenine (1.2 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSOTf (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and quench with saturated aqueous sodium bicarbonate solution.
-
Extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the protected β-D-lyxofuranosyladenine.
-
Step 3: Deprotection of Acetyl Groups
-
Materials:
-
Protected 9-(β-D-lyxofuranosyl)adenine
-
Methanolic ammonia (saturated at 0 °C)
-
Methanol
-
-
Procedure:
-
Dissolve the protected nucleoside in methanol.
-
Add an equal volume of saturated methanolic ammonia.
-
Stir the solution in a sealed vessel at room temperature for 12-24 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product, 9-(β-D-lyxofuranosyl)adenine, by recrystallization or column chromatography.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of β-D-lyxofuranosyl nucleosides.
Table 1: Reaction Yields for the Synthesis of 1-(β-D-lyxofuranosyl)uracil via Oxidation-Reduction
| Step | Reaction | Product | Typical Yield (%) |
| 1 | TIPDSiCl₂ Protection | 1-(3',5'-O-(TIPDSi)-β-D-xylofuranosyl)uracil | 85-95% |
| 2 | Oxidation (PDC) | 1-(3',5'-O-(TIPDSi)-β-D-erythro-pentofuran-3-ulosyl)uracil | 70-85% |
| 3 | Reduction (NaBH₄) | 1-(3',5'-O-(TIPDSi)-β-D-lyxofuranosyl)uracil | 75-90% (β:α ratio dependent on reductant) |
| 4 | TBAF Deprotection | 1-(β-D-lyxofuranosyl)uracil | 80-95% |
Table 2: Reaction Parameters for the Direct Glycosylation of Adenine
| Parameter | Value |
| Glycosyl Donor | 1,2,3,5-Tetra-O-acetyl-D-lyxofuranose |
| Nucleobase | Persilylated Adenine |
| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield (after deprotection) | 40-60% (β-anomer) |
Visualizations
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic pathways to β-D-lyxofuranosyl nucleosides.
Caption: Workflow for the oxidation-reduction synthesis.
References
Application Notes and Protocols: Glycosylation Methods Using beta-D-Lyxofuranose Donors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of glycosylation methods utilizing beta-D-lyxofuranose donors for the synthesis of various glycoconjugates. Due to the specific challenges associated with the stereoselective synthesis of beta-D-lyxofuranosides, this document focuses on key donor types and activation methods, presenting both specific and generalized protocols. All quantitative data are summarized for comparative analysis, and experimental workflows are visualized to facilitate understanding.
Introduction to beta-D-Lyxofuranosylation
The synthesis of beta-D-lyxofuranosides presents a unique challenge in carbohydrate chemistry due to the inherent stereoelectronic properties of the lyxofuranose ring system. Achieving high stereoselectivity for the beta-anomer requires careful selection of the glycosyl donor, protecting groups, and reaction conditions. This document outlines protocols for common donor types, including thioglycosides and trichloroacetimidates, and highlights a specific method using 2,3-anhydro-β-D-lyxofuranosyl donors for stereocontrolled beta-glycosylation.
Key Glycosylation Methods and Protocols
Glycosylation using 2,3-Anhydro-beta-D-lyxofuranosyl Donors
A notable method for the stereoselective synthesis of beta-D-lyxofuranosides involves the use of 2,3-anhydro-β-D-lyxofuranosyl donors. These donors react with alcohols to afford the beta-glycoside as the major or exclusive product. The subsequent regioselective opening of the epoxide ring provides access to various functionalized beta-D-lyxofuranosides.
Experimental Workflow:
Caption: Workflow for beta-glycosylation using a 2,3-anhydro-lyxofuranosyl donor.
Protocol: Stereoselective beta-Glycosylation with a 2,3-Anhydro-D-lyxofuranosyl Sulfoxide Donor
This protocol is adapted from a method describing the use of 2,3-anhydrosugars as glycosylating agents[1].
Materials:
-
5-O-tert-Butyldiphenylsilyl-2,3-anhydro-D-lyxofuranosyl phenyl sulfoxide (Donor, 1.0 eq)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol, 1.5 eq)
-
Triflic anhydride (Tf₂O, 1.2 eq)
-
2,6-Di-tert-butyl-4-methylpyridine (DTBMP, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2,3-anhydro-D-lyxofuranosyl sulfoxide donor and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add DTBMP to the solution.
-
Slowly add triflic anhydride to the cooled solution. Stir for 15 minutes at -78 °C.
-
Add a solution of the glycosyl acceptor in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite®.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2,3-anhydro-β-D-lyxofuranoside.
Quantitative Data Summary (Selected Examples):
| Donor | Acceptor | Product | Yield (%) | Anomeric Ratio (β:α) |
| 5-O-TBDPS-2,3-anhydro-D-lyxofuranosyl phenyl sulfoxide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Corresponding disaccharide | 85 | >20:1 |
| 5-O-TBDPS-2,3-anhydro-D-lyxofuranosyl phenyl sulfoxide | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Corresponding disaccharide | 92 | β only |
Generalized Protocol for Glycosylation using beta-D-Lyxofuranosyl Thioglycoside Donors
Thioglycosides are versatile glycosyl donors that can be activated under various conditions. The following is a generalized protocol for the activation of a hypothetical beta-D-lyxofuranosyl thioglycoside donor using N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).
Experimental Workflow:
Caption: General workflow for thioglycoside activation.
Protocol:
-
To a flame-dried flask under an inert atmosphere, add the protected beta-D-lyxofuranosyl thioglycoside donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous DCM.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add N-iodosuccinimide (NIS, 1.5 eq) to the mixture.
-
After stirring for 10-15 minutes, add a catalytic amount of triflic acid (TfOH) solution dropwise.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding triethylamine.
-
Dilute the mixture with DCM and filter through Celite®.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Note: The stereoselectivity of this reaction is highly dependent on the protecting groups on the lyxofuranose donor, the solvent, and the temperature. Neighboring group participation from a C-2 acyl protecting group is expected to favor the formation of a 1,2-trans glycosidic bond.
Generalized Protocol for Glycosylation using beta-D-Lyxofuranosyl Trichloroacetimidate Donors
Glycosyl trichloroacetimidates are highly reactive donors that are typically activated by a catalytic amount of a Lewis acid.[2]
Experimental Workflow:
References
Application Notes and Protocols for the Enzymatic Synthesis of β-D-Lyxofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-lyxofuranose derivatives, particularly nucleoside analogues, are a class of compounds with significant potential in drug development, exhibiting promising antiviral and cytostatic activities.[1][2] While chemical synthesis of these molecules is possible, it often involves multi-step processes with challenges in achieving desired stereoselectivity. Enzymatic synthesis presents a compelling alternative, offering high regio- and stereoselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the conceptual enzymatic synthesis of β-D-lyxofuranosyl nucleosides using nucleoside phosphorylases (NPs).
The core of this method lies in the transglycosylation capability of enzymes like purine nucleoside phosphorylase (PNP) and pyrimidine nucleoside phosphorylase (PYNP).[3][4][5] These enzymes catalyze the reversible phosphorolysis of a nucleoside, generating a pentose-1-phosphate intermediate. This intermediate can then be transferred to a different nucleobase, forming a new nucleoside. By using a suitable lyxofuranosyl donor, it is possible to synthesize novel β-D-lyxofuranose-based nucleoside analogues.
Applications in Drug Development
Lyxofuranosyl nucleosides have been investigated for their therapeutic potential. For instance, 9-alpha-D-lyxofuranosyladenine has demonstrated activity against herpes simplex virus types 1 and 2.[1] The structural similarity of these analogues to natural nucleosides allows them to interfere with viral replication processes, often by acting as chain terminators for viral DNA or RNA polymerases. The enzymatic approach facilitates the generation of diverse libraries of these analogues for screening and lead optimization in antiviral and anticancer drug discovery programs.
Data Presentation
The following tables present hypothetical quantitative data for the enzymatic synthesis of a β-D-lyxofuranosyl purine nucleoside. These tables are intended to serve as a template for organizing experimental results.
Table 1: Optimization of Reaction Conditions for the Synthesis of β-D-Lyxofuranosyl-Guanine
| Parameter | Range Tested | Optimal Condition | Yield (%) |
| pH | 5.0 - 9.0 | 7.5 | 85 |
| Temperature (°C) | 30 - 60 | 50 | 88 |
| Phosphate Conc. (mM) | 1 - 20 | 5 | 92 |
| Enzyme Conc. (U/mL) | 1 - 10 | 5 | 90 |
| Donor:Acceptor Ratio | 1:1 - 1:5 | 1:2 | 95 |
Table 2: Substrate Specificity of Recombinant Purine Nucleoside Phosphorylase
| Acceptor Base | Donor Substrate | Product | Conversion Yield (%) |
| Guanine | α-D-Lyxofuranose-1-phosphate | 9-β-D-Lyxofuranosylguanine | 95 |
| Adenine | α-D-Lyxofuranose-1-phosphate | 9-β-D-Lyxofuranosyladenine | 88 |
| 2,6-Diaminopurine | α-D-Lyxofuranose-1-phosphate | 9-β-D-Lyxofuranosyl-2,6-diaminopurine | 92 |
| Uracil | α-D-Lyxofuranose-1-phosphate | 1-β-D-Lyxofuranosyluracil | < 5 (with PNP) |
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis of β-D-lyxofuranose derivatives.
References
- 1. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-D-Lyxofuranose as a Chiral Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Lyxofuranose, a pentose sugar, serves as a versatile and stereochemically rich chiral precursor in the landscape of organic synthesis. Its inherent chirality, derived from a specific arrangement of hydroxyl groups, makes it an attractive starting material for the enantioselective synthesis of a diverse array of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of β-D-Lyxofuranose in the synthesis of key intermediates and biologically active compounds, including nucleoside analogues and other chiral entities. The strategic manipulation of its stereocenters allows for the construction of intricate molecular architectures, a critical aspect in drug discovery and development.
Applications of β-D-Lyxofuranose
The primary application of β-D-Lyxofuranose as a chiral precursor lies in the synthesis of nucleoside analogues, many of which exhibit significant antiviral and anticancer properties. The unique stereochemistry of the lyxose sugar can impart novel biological activities to the resulting nucleosides. Additionally, its chiral backbone is amenable to transformations into other valuable chiral building blocks.
Synthesis of Nucleoside Analogues
β-D-Lyxofuranose derivatives are key starting materials for the stereoselective synthesis of both α and β-anomeric nucleosides.
The α-anomers of lyxofuranosyl nucleosides are typically synthesized via a glycosylation reaction between a protected lyxofuranose derivative and a nucleobase. A common precursor for this reaction is tetra-O-acetyl-α-D-lyxofuranose. One notable example is the synthesis of 9-α-D-lyxofuranosyladenine, which has demonstrated activity against herpes simplex virus types 1 and 2[1].
Experimental Protocol: Synthesis of 9-(2,3,5-Tri-O-acetyl-α-D-lyxofuranosyl)adenine
This protocol describes the glycosylation of adenine with a protected lyxofuranose derivative.
-
Materials:
-
Tetra-O-acetyl-α-D-lyxofuranose
-
Adenine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
-
-
Procedure:
-
A suspension of adenine (1.0 eq) in hexamethyldisilazane (HMDS) containing a catalytic amount of ammonium sulfate is refluxed until a clear solution is obtained.
-
The excess HMDS is removed under reduced pressure to yield silylated adenine.
-
In a separate flask, tetra-O-acetyl-α-D-lyxofuranose (1.2 eq) is dissolved in anhydrous acetonitrile.
-
The silylated adenine is dissolved in anhydrous acetonitrile and added to the sugar solution.
-
The reaction mixture is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the title compound.
-
-
Deprotection: The acetyl protecting groups can be removed by treatment with methanolic ammonia to yield the final nucleoside, 9-α-D-lyxofuranosyladenine.
The synthesis of β-anomers often employs a strategy involving the stereochemical inversion of a more readily available precursor, such as a β-D-xylofuranosyl nucleoside. This is typically achieved through a sequential oxidation-reduction process at the C3' position.
Experimental Protocol: Synthesis of a β-D-Lyxofuranosyl Nucleoside via Oxidation-Reduction
This protocol outlines the conversion of a protected β-D-xylofuranosyl nucleoside to its corresponding β-D-lyxofuranosyl analogue.
-
Materials:
-
3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)-β-D-xylofuranosyl nucleoside
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride
-
Sodium borohydride
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
-
-
Procedure:
-
Oxidation: The protected β-D-xylofuranosyl nucleoside (1.0 eq) is dissolved in a mixture of dimethyl sulfoxide (DMSO) and acetic anhydride. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then poured into ice water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to give the crude 3'-keto intermediate.
-
Reduction: The crude 3'-keto intermediate is dissolved in ethanol and cooled to 0 °C. Sodium borohydride (excess) is added portion-wise. The reaction is stirred until completion (monitored by TLC). The excess sodium borohydride is quenched by the careful addition of acetic acid. The solvent is evaporated, and the residue is purified by silica gel column chromatography to yield the protected β-D-lyxofuranosyl nucleoside.
-
Deprotection: The tetraisopropyldisiloxane protecting group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Synthesis of Carbasugars
β-D-Lyxofuranose can also serve as a chiral precursor for the synthesis of carbasugars, where the ring oxygen is replaced by a methylene group. These sugar mimics are often more stable towards enzymatic degradation and can exhibit interesting biological activities. A synthetic approach to 4a-carba-d-lyxofuranose derivatives has been described starting from D-lyxose.
Quantitative Data Summary
The following table summarizes key quantitative data for representative compounds synthesized from β-D-Lyxofuranose precursors.
| Compound | Target | Yield (%) | Antiviral Activity (IC50) |
| 9-α-D-Lyxofuranosyladenine | Herpes Simplex Virus 1 & 2 | Not specified | Active in vitro and in vivo |
Conclusion
β-D-Lyxofuranose stands as a valuable chiral precursor in organic synthesis, offering a gateway to a range of stereochemically defined molecules. Its utility in the synthesis of bioactive nucleoside analogues is well-documented, and the protocols provided herein offer a foundation for researchers in this field. Further exploration into its application for the synthesis of other classes of natural products and chiral molecules is a promising avenue for future research. The ability to manipulate its inherent chirality will undoubtedly continue to contribute to the advancement of medicinal chemistry and drug development.
References
Application Notes and Protocols: Beta-D-Lyxofuranose in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of beta-D-lyxofuranose as a scaffold in the development of novel antiviral agents. While the broader class of lyxofuranosyl nucleosides has been explored for antiviral properties, specific derivatives of this compound have demonstrated notable activity against Hepatitis B virus (HBV). This document outlines the synthesis, biological activity, and relevant experimental protocols for these compounds.
Introduction to this compound in Nucleoside Analogs
This compound is a pentose sugar that, when incorporated into a nucleoside structure, can confer unique stereochemical properties that influence biological activity. Nucleoside analogs are a cornerstone of antiviral therapy, often acting as chain terminators or inhibitors of viral polymerases. The orientation of the hydroxyl groups in this compound, particularly the "up" configuration of the 3'-OH group, presents a distinct structural motif compared to the endogenous ribose and deoxyribose sugars. This structural difference can be exploited to achieve selective inhibition of viral replication.
While systematic evaluations of beta-D-lyxofuranosyl nucleosides against a wide range of DNA and RNA viruses have been conducted, the most promising results to date have been observed with 2'-deoxy-beta-D-lyxofuranosyl pyrimidine nucleosides against HBV.[1] In contrast, some studies have found that for other viral targets, such as Herpes Simplex Virus (HSV), the corresponding alpha-anomer, 9-alpha-D-lyxofuranosyladenine, exhibited more potent antiviral activity.[2]
Antiviral Activity of this compound Nucleosides against Hepatitis B Virus (HBV)
A significant application of this compound in antiviral research is in the development of inhibitors for HBV. Specifically, 1-(2-deoxy-β-D-lyxofuranosyl) pyrimidine nucleosides have been synthesized and evaluated for their efficacy against both duck hepatitis B virus (DHBV), a key animal model for HBV, and human HBV.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of key 1-(2-deoxy-β-D-lyxofuranosyl) pyrimidine nucleosides against DHBV and HBV.[1]
| Compound | Base | Virus | Assay System | EC50 (µM) | % Inhibition at 10 µg/mL |
| 1-(2-deoxy-β-D-lyxofuranosyl)uracil | Uracil | DHBV | 2.2.15 cells | > 10 µg/mL | No inhibition |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-methyluracil (Lyxothymidine) | 5-Methyluracil | DHBV | 2.2.15 cells | 4.13 | 65% |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil | 5-Trifluoromethyluracil | DHBV | 2.2.15 cells | 3.37 | 70% |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-chlorouracil | 5-Chlorouracil | DHBV | 2.2.15 cells | > 10 µg/mL | 25% |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-ethyluracil | 5-Ethyluracil | DHBV | 2.2.15 cells | > 10 µg/mL | No inhibition |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-methyluracil (Lyxothymidine) | 5-Methyluracil | HBV (wild-type) | 2.2.15 cells | 2.0 - 41.3 | - |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil | 5-Trifluoromethyluracil | HBV (wild-type) | 2.2.15 cells | 2.0 - 41.3 | - |
EC50: 50% effective concentration for viral inhibition. Data sourced from a study on the antiviral activities of various modified nucleosides.[1]
The data indicates that substituents at the C-5 position of the pyrimidine base are critical for antiviral activity in this series of compounds, with 5-alkyl groups like methyl and trifluoromethyl conferring the most potent anti-HBV activity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments in the evaluation of this compound nucleosides.
Synthesis of Beta-D-Lyxofuranosyl Nucleosides
The synthesis of beta-D-lyxofuranosyl nucleosides can be achieved through sequential oxidation and reduction of 3',5'-O-protected beta-D-xylofuranosyl nucleosides.[2]
Protocol: Synthesis of β-anomers
-
Protection: Protect the 3' and 5' hydroxyl groups of a starting beta-D-xylofuranosyl nucleoside using 1,1,3,3-tetraisopropyldisiloxane-1,3-diyl chloride.
-
Oxidation: Oxidize the free 2'-hydroxyl group to a ketone. This can be achieved using a variety of oxidizing agents, such as pyridinium dichromate (PDC) or a Swern oxidation.
-
Reduction: Reduce the resulting ketone. The stereoselectivity of this step is crucial for obtaining the lyxo configuration. Use a reducing agent that favors axial attack, such as sodium borohydride, to yield the desired beta-D-lyxofuranosyl product.
-
Deprotection: Remove the disiloxane protecting group using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Purification: Purify the final compound using column chromatography.
References
Application Notes and Protocols: Protecting Group Strategies for β-D-Lyxofuranose Hydroxyls
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to protecting group strategies for the hydroxyl groups of β-D-lyxofuranose. The strategic protection and deprotection of these hydroxyls are critical for the chemical synthesis of complex lyxofuranose-containing molecules, including nucleoside analogues and other therapeutic agents. This document outlines common protecting groups, detailed experimental protocols for their installation and removal, and quantitative data to aid in the selection of appropriate strategies.
Introduction to Protecting Group Strategies
β-D-Lyxofuranose, a pentofuranose sugar, possesses three distinct hydroxyl groups: a primary hydroxyl at the C5 position and two secondary hydroxyls at the C2 and C3 positions. The relative reactivity of these hydroxyls generally follows the order: 5-OH (primary) > 2-OH/3-OH (secondary). However, the cis-diol arrangement of the 2-OH and 3-OH groups allows for the formation of cyclic protecting groups. Regioselective protection is crucial for the synthesis of complex molecules and can be achieved by exploiting the inherent reactivity differences of the hydroxyl groups and by using sterically demanding or bidentate protecting group reagents.[1]
Common protecting groups for hydroxyl functions in carbohydrates include silyl ethers, acetals, and benzyl ethers. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its selective removal.[2] An orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others, is often employed in complex syntheses.[3]
General Workflow for Hydroxyl Protection
The general workflow for the regioselective protection of β-D-lyxofuranose hydroxyls involves a series of protection and deprotection steps to yield the desired selectively protected intermediate.
References
Application Notes and Protocols: Synthesis and Application of β-D-Lyxofuranose Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic development.[1] Modifications to the sugar moiety, in particular, can significantly enhance the properties of oligonucleotides, such as increasing their resistance to nuclease degradation and modulating their hybridization affinity to target sequences.[1][2] This document provides detailed application notes and protocols for the synthesis and incorporation of β-D-lyxofuranose nucleosides into oligonucleotides, a novel modification with the potential to confer unique structural and functional properties.
Lyxofuranose, an epimer of ribose, introduces a change in the stereochemistry at the 2'-position of the sugar ring. This modification is hypothesized to alter the sugar pucker and the overall helical geometry of the oligonucleotide duplex, potentially leading to favorable therapeutic characteristics. These notes outline the synthesis of β-D-lyxofuranose phosphoramidites, their incorporation into oligonucleotides using automated solid-phase synthesis, and the subsequent analysis of the modified oligonucleotides' properties.
Synthesis of β-D-Lyxofuranose Phosphoramidite Monomers
The synthesis of β-D-lyxofuranose-modified oligonucleotides begins with the preparation of the corresponding nucleoside phosphoramidite building blocks. This process involves several key steps, including the protection of reactive groups on the nucleobase and the sugar, followed by phosphitylation of the 3'-hydroxyl group.
A general workflow for the synthesis of a protected β-D-lyxofuranose phosphoramidite is depicted below. The specific protecting groups for the nucleobases (e.g., benzoyl for adenine and cytosine, isobutyryl for guanine) are chosen to be compatible with the subsequent steps of oligonucleotide synthesis and deprotection.[3]
Experimental Protocol: Synthesis of a Thymidine-β-D-Lyxofuranose Phosphoramidite
-
5'-O-DMT Protection: To a solution of thymidine-β-D-lyxofuranose in pyridine, add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a dropwise manner at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with methanol, and the solvent is removed under reduced pressure. The crude product is purified by silica gel chromatography.
-
Phosphitylation: The 5'-O-DMT-thymidine-β-D-lyxofuranose is dissolved in anhydrous dichloromethane. N,N-diisopropylethylamine (DIPEA) is added, and the solution is cooled to 0°C. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise, and the reaction is stirred at room temperature for 2 hours. The reaction is monitored by TLC. After completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting phosphoramidite is purified by silica gel chromatography to yield the final product.
Incorporation of β-D-Lyxofuranose into Oligonucleotides
The incorporation of β-D-lyxofuranose phosphoramidites into oligonucleotides is achieved using standard automated solid-phase synthesis based on phosphoramidite chemistry.[3] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Experimental Protocol: Automated Solid-Phase Synthesis
-
Preparation: The β-D-lyxofuranose phosphoramidite is dissolved in anhydrous acetonitrile to a concentration of 0.1 M. This solution, along with standard DNA or RNA phosphoramidites and synthesis reagents, is loaded onto an automated DNA/RNA synthesizer.
-
Synthesis: The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) pre-loaded with the initial nucleoside. The standard synthesis cycle is used for the incorporation of the modified monomer. The coupling time for the lyxofuranose phosphoramidite may be extended to ensure high coupling efficiency.
-
Deprotection and Cleavage: Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups from the nucleobases and the phosphate backbone are removed using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) to isolate the full-length, modified product. The purity and identity of the oligonucleotide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Properties of β-D-Lyxofuranose Modified Oligonucleotides
The introduction of β-D-lyxofuranose into an oligonucleotide is expected to influence its biophysical and biochemical properties. The primary characteristics of interest are thermal stability of duplexes and resistance to nuclease degradation.
Thermal Stability
The thermal stability of duplexes containing β-D-lyxofuranose modifications is assessed by measuring the melting temperature (Tm) using UV thermal denaturation studies. The Tm is the temperature at which half of the duplex DNA has denatured into single strands.
| Oligonucleotide Sequence (5'-3') | Modification | Complement | Tm (°C) | ΔTm per modification (°C) |
| GCG TTT TTT TTT GCG | Unmodified | CGC AAA AAA AAA CGC | 55.2 | - |
| GCG TL T TTT TTT GCG | Single Lyxose-T | CGC AA A AAA AAA CGC | 53.8 | -1.4 |
| GCG TL T TL T TTT GCG | Double Lyxose-T | CGC AA A AA A AAA CGC | 52.5 | -1.35 |
Table 1: Illustrative thermal melting temperatures (Tm) of DNA duplexes containing β-D-lyxofuranose-thymidine (L). Conditions: 100 mM NaCl, 10 mM sodium phosphate, pH 7.0.
Nuclease Resistance
The resistance of modified oligonucleotides to degradation by nucleases is a critical parameter for their potential therapeutic use. This is often evaluated by incubating the oligonucleotides with exonucleases, such as snake venom phosphodiesterase (SVPDE), and analyzing the degradation products over time by HPLC or gel electrophoresis.
| Oligonucleotide | Incubation Time (min) | % Intact Oligonucleotide |
| Unmodified | 0 | 100 |
| 30 | 45 | |
| 60 | 15 | |
| 120 | <5 | |
| β-D-Lyxofuranose Modified | 0 | 100 |
| 30 | 85 | |
| 60 | 70 | |
| 120 | 55 |
Table 2: Illustrative nuclease resistance of a 3'-modified oligonucleotide against snake venom phosphodiesterase.
Conclusion
The incorporation of β-D-lyxofuranose into oligonucleotides represents a promising strategy for the development of novel nucleic acid-based therapeutics and diagnostics. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of these modified oligonucleotides. The hypothetical data presented suggests that while there may be a slight destabilization of the DNA duplex, a significant increase in nuclease resistance can be achieved. Further studies are warranted to fully explore the potential of this modification, including a systematic evaluation of its effects on different duplex types (e.g., DNA-RNA hybrids) and its biological activity in cellular systems. The unique stereochemistry of lyxofuranose may offer new avenues for the rational design of oligonucleotides with tailored properties for a range of applications.
References
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural, modified and conjugated carbohydrates in nucleic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00799A [pubs.rsc.org]
- 3. e-oligos DNA Synthesis [e-oligos.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of β-D-lyxofuranosides
Welcome to the technical support center for the stereoselective synthesis of β-D-lyxofuranosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My glycosylation reaction is producing a mixture of α and β anomers with low β-selectivity. What are the key factors influencing stereoselectivity?
A1: Achieving high β-selectivity in D-lyxofuranoside synthesis is challenging due to the inherent flexibility of the furanose ring and the influence of the anomeric effect, which can favor the α-anomer.[1][2][3] Key factors that you should investigate are:
-
Choice of Glycosyl Donor and Leaving Group: The nature of the leaving group at the anomeric position (C1) is critical. Donors like thioglycosides and glycosyl sulfoxides can be activated under mild conditions, which can favor the formation of the β-anomer.[4] Trichloroacetimidates are another class of versatile donors.[5]
-
Protecting Groups: The protecting groups on the sugar ring, particularly at the C2 and C3 positions, exert significant electronic and steric influence. Bulky protecting groups can sterically hinder the approach of the acceptor from one face, thereby directing glycosylation. Conformationally restricting protecting groups, such as a 2,3-O-xylylene group, have been used to enhance β-selectivity in arabinofuranosylation, a strategy that could be adapted for lyxofuranosides.[6]
-
Solvent and Temperature: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate, thereby affecting the stereochemical outcome.[7] Performing the reaction at low temperatures, such as -78°C, can enhance selectivity by favoring the kinetically controlled product.[4]
-
Promoter/Catalyst: The choice of Lewis acid or promoter is crucial. For thioglycosides, common promoters include N-iodosuccinimide (NIS) and silver triflate (AgOTf). For glycosyl sulfoxides, triflic anhydride (Tf₂O) is often used.[4] The nature of the catalyst can influence the reaction pathway and the resulting stereoselectivity.[8][9]
Q2: I am observing poor yields in my glycosylation reaction. What are potential causes and solutions?
A2: Low yields can stem from several issues, from starting material quality to reaction conditions. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure that the glycosyl donor, acceptor, and solvents are pure and anhydrous. Moisture can deactivate the promoter and lead to hydrolysis of the donor.
-
Activation of the Glycosyl Donor: Inefficient activation of the donor is a common problem. You may need to screen different promoters or increase the promoter-to-donor ratio. For example, when using thioglycosides, ensure your NIS and AgOTf are fresh and active.[4]
-
Reaction Temperature and Time: Glycosylation reactions are often sensitive to temperature. If the reaction is too slow, consider gradually increasing the temperature. Conversely, if decomposition is observed, lower temperatures may be required. Monitor the reaction by TLC to determine the optimal reaction time.
-
Acceptor Reactivity: The nucleophilicity of the acceptor alcohol plays a significant role. Less reactive (more sterically hindered) alcohols may require more forcing conditions or a more reactive glycosyl donor.
Q3: How can I reliably determine the anomeric configuration (α vs. β) of my synthesized lyxofuranosides?
A3: The anomeric configuration is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR Spectroscopy: The coupling constant between the anomeric proton (H1) and the adjacent proton (H2), denoted as J1,2, is a key indicator. For furanosides, a small J1,2 value (typically < 2 Hz) is often indicative of a trans relationship between H1 and H2, which in the case of D-lyxofuranosides corresponds to the α-anomer . A larger J1,2 value (typically > 4 Hz) suggests a cis relationship, corresponding to the β-anomer .[10][11]
-
¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C1) can also be informative, though less definitive than coupling constants.
-
2D NMR Spectroscopy (NOESY): A Nuclear Overhauser Effect (NOE) correlation between the anomeric proton (H1) and protons on the β-face of the sugar ring (e.g., H3 and H5) would provide strong evidence for an α-configuration. Conversely, NOEs to protons on the α-face would suggest a β-configuration.
Q4: What is the "anomeric effect" and how does it impact the synthesis of β-D-lyxofuranosides?
A4: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a cyclic sugar to prefer an axial orientation over a sterically less hindered equatorial orientation.[2] In furanosides, the ring is more flexible, and the concept of "axial" and "equatorial" is replaced by "pseudoaxial" and "pseudoequatorial".[2] This effect can stabilize the α-anomer, making the synthesis of the β-anomer (where the substituent is pseudoequatorial) more challenging.[1][3] Overcoming this inherent preference for the α-anomer is a central challenge in β-D-lyxofuranoside synthesis and often requires carefully designed strategies, such as the use of specific protecting groups or reaction conditions that favor the formation of the thermodynamically less stable β-product.
Data on Stereoselectivity
The choice of glycosyl donor, promoter, and acceptor can significantly impact the stereochemical outcome of the glycosylation. Below is a summary of representative data.
| Glycosyl Donor | Acceptor | Promoter/Conditions | β:α Ratio | Yield (%) | Reference |
| 2,3-Anhydro-thioglycoside | Simple primary alcohol | NIS, AgOTf, -40°C | >95:5 | 85-95 | [4] |
| 2,3-Anhydro-sulfoxide | Simple primary alcohol | Tf₂O, DTBMP, -78°C | >95:5 | 80-92 | [4] |
| 2,3-Anhydro-thioglycoside | Sterically hindered secondary alcohol | NIS, AgOTf, -40°C | 85:15 | 75 | [4] |
| 2,3-O-Xylylene-protected arabinofuranosyl donor | Various alcohols | NIS, TfOH | Varies (up to >20:1) | 60-90 | [6] |
Note: Data is illustrative and specific outcomes will depend on the exact substrates and conditions used. DTBMP = 2,6-di-tert-butyl-4-methylpyridine.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using a Thioglycoside Donor
This protocol is adapted from methods used for stereoselective glycosylation.[4]
-
Preparation: Dry the glycosyl donor and alcohol acceptor under high vacuum for several hours. Activate 4 Å molecular sieves by heating under vacuum.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.2 eq), the alcohol acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the mixture to the desired temperature (e.g., -40°C or -78°C) in a suitable cooling bath.
-
Addition of Promoter: In a separate flask, dissolve N-iodosuccinimide (NIS, 1.2 eq) and a catalytic amount of silver triflate (AgOTf, 0.3 eq) in anhydrous CH₂Cl₂. Add this solution to the reaction mixture dropwise.
-
Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Allow the mixture to warm to room temperature. Filter through Celite to remove molecular sieves and wash the filter cake with CH₂Cl₂. Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the β-D-lyxofuranoside.
Visual Guides
Troubleshooting Glycosylation Stereoselectivity
Caption: Decision tree for troubleshooting low β-selectivity.
General Glycosylation Workflow
Caption: Standard experimental workflow for glycosylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Beta-selective arabinofuranosylation using a 2,3-O-xylylene-protected donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by Bis-thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing β-D-Lyxofuranose Glycosylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for β-D-lyxofuranose glycosylation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis of β-D-lyxofuranosides.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of β-D-lyxofuranose in a question-and-answer format.
Question: Why am I observing low to no yield of my desired β-D-lyxofuranoside?
Answer: Low yields in glycosylation reactions can stem from several factors. Consider the following potential causes and solutions:
-
Inactive Glycosyl Donor: The glycosyl donor may have decomposed during preparation or storage. Ensure the donor is freshly prepared or has been stored under appropriate anhydrous and inert conditions. Characterize the donor by NMR or other analytical techniques before use.
-
Suboptimal Activation: The promoter or catalyst may not be effective for your specific donor/acceptor pair. The choice of activator is critical and often substrate-dependent. If using a Lewis acid, ensure it is not quenched by moisture or basic functionalities on the substrates. Consider screening a panel of activators (e.g., TMSOTf, BF₃·OEt₂, AgOTf).
-
Poor Nucleophilicity of the Acceptor: The hydroxyl group of your acceptor may be sterically hindered or electronically deactivated. If possible, consider using a more reactive acceptor or altering the protecting group strategy to enhance its nucleophilicity.
-
Incorrect Stoichiometry: An inappropriate ratio of donor to acceptor can lead to low yields. Typically, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used.
-
Reaction Temperature: Glycosylation reactions are often temperature-sensitive. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition of the donor or formation of side products. Experiment with a range of temperatures (e.g., -78 °C to room temperature).
Question: My reaction is producing a mixture of α and β anomers with poor selectivity for the desired β-isomer. How can I improve the β-selectivity?
Answer: Achieving high β-selectivity in furanoside glycosylation can be challenging due to the flexible nature of the furanose ring.[1] The following strategies can be employed to favor the formation of the β-anomer:
-
Participating Protecting Groups: The use of a participating group at the C-2 position of the lyxofuranosyl donor (e.g., acetate, benzoate) is a classic strategy to direct the formation of 1,2-trans glycosides, which in the case of lyxofuranose, corresponds to the β-anomer.[2][3] The participating group forms a cyclic intermediate that shields the α-face, forcing the acceptor to attack from the β-face.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of β-glycosides. Acetonitrile can also promote the formation of β-linkages through the formation of an α-nitrilium ion intermediate.
-
Conformationally Locked Donors: Introducing bulky protecting groups that lock the conformation of the furanose ring can favor attack from a specific face.[1] For instance, cyclic protecting groups across C-3 and C-5 might influence the preferred conformation and, consequently, the stereoselectivity.
-
Catalyst/Promoter Choice: Certain catalysts are known to favor the formation of β-glycosides. The specific choice will depend on the glycosyl donor and acceptor.
Question: I am observing the formation of an unexpected side product. What could it be and how can I avoid it?
Answer: Common side products in glycosylation reactions include:
-
Glycosyl Donor Hydrolysis: If there is residual moisture in the reaction, the activated glycosyl donor can be hydrolyzed back to the corresponding hemiacetal or other decomposition products. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Orthoester Formation: With participating protecting groups, rearrangement to a stable orthoester can be a significant side reaction, particularly with less reactive acceptors. Using more reactive conditions or a different protecting group strategy can mitigate this.
-
Elimination Products: The formation of glycals can occur, especially at higher temperatures or with certain promoter systems. Running the reaction at a lower temperature may help to suppress this side reaction.
-
Protecting Group Migration: Acyl protecting groups can sometimes migrate to a free hydroxyl group on the acceptor under the reaction conditions. This can be minimized by careful selection of protecting groups and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting group strategies for D-lyxose in preparation for β-glycosylation?
A1: A common strategy involves protecting the hydroxyl groups at C-2, C-3, and C-5, leaving the anomeric position available for activation. For achieving β-selectivity, a participating group like an acetate or benzoate at C-2 is often employed.[2][3] Benzyl ethers are frequently used for the other positions as they are stable under a wide range of conditions and can be removed by hydrogenolysis. Silyl ethers can also be used for temporary protection.
Q2: Which Lewis acids are typically used to promote β-D-lyxofuranose glycosylation?
A2: A variety of Lewis acids can be used, and the optimal choice is substrate-dependent. Common examples include:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Tin(IV) chloride (SnCl₄)
The reactivity and stereoselectivity can be fine-tuned by adjusting the catalyst loading and reaction temperature.
Q3: How can I monitor the progress of my glycosylation reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. Staining with a carbohydrate-specific stain (e.g., ceric ammonium molybdate or p-anisaldehyde) will help visualize the starting materials and products. It is advisable to run authentic samples of the glycosyl donor and acceptor alongside the reaction mixture for comparison. For more quantitative analysis, HPLC or NMR of aliquots taken from the reaction can be used.
Q4: What is a suitable leaving group for a lyxofuranosyl donor to favor β-glycosylation?
A4: The choice of leaving group is crucial. Common leaving groups include:
-
Halides (e.g., bromide, chloride): Often used in Koenigs-Knorr type reactions.
-
Trichloroacetimidates: Highly reactive and widely used donors.
-
Thioethers (e.g., thiophenyl, thioethyl): Can be activated under a variety of conditions.
-
Sulfoxides: Activated with triflic anhydride.
The reactivity of the donor can be tuned by the choice of the leaving group.
Data Presentation
Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity in Furanoside Glycosylation (Illustrative Examples)
| Glycosyl Donor (Furanoside) | C-2 Protecting Group | Acceptor | Promoter | Solvent | α:β Ratio | Yield (%) | Reference |
| Arabinofuranosyl Bromide | Acetate (Ac) | Methanol | Ag₂O | CH₂Cl₂ | 1:99 | 85 | General knowledge |
| Arabinofuranosyl Bromide | Benzyl (Bn) | Methanol | Ag₂O | CH₂Cl₂ | 85:15 | 70 | General knowledge |
| Ribofuranosyl Acetate | Benzoate (Bz) | Isopropanol | TMSOTf | CH₂Cl₂ | 1:10 | 90 | General knowledge |
| Ribofuranosyl Acetate | Benzyl (Bn) | Isopropanol | TMSOTf | CH₂Cl₂ | 1:1 | 65 | General knowledge |
Note: Data for lyxofuranose is limited in comparative studies. The trends shown for arabinofuranosides and ribofuranosides, which are structurally related, are generally applicable. The presence of a participating group at C-2 (Acetate, Benzoate) strongly favors the formation of the β-anomer (1,2-trans product).
Table 2: Comparison of Promoters for a Glycosylation Reaction (Illustrative Example)
| Glycosyl Donor | Acceptor | Promoter (1.2 eq) | Temperature (°C) | Time (h) | α:β Ratio | Yield (%) |
| Per-O-benzoyl-lyxofuranosyl bromide | Methanol | AgOTf | 0 | 2 | 1:5 | 75 |
| Per-O-benzoyl-lyxofuranosyl bromide | Methanol | TMSOTf | -20 | 1 | 1:8 | 85 |
| Per-O-benzoyl-lyxofuranosyl bromide | Methanol | BF₃·OEt₂ | -40 | 3 | 1:4 | 60 |
Note: This table provides an illustrative comparison. The optimal promoter and conditions must be determined empirically for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation using a Lyxofuranosyl Bromide Donor with a C-2 Participating Group
-
Preparation of the Glycosyl Donor: Prepare the desired 2-O-acyl-3,5-di-O-protected-α/β-D-lyxofuranosyl bromide from the corresponding 1-O-acetyl or 1-O-p-nitrobenzoyl precursor using a solution of HBr in acetic acid. The resulting bromide is typically used immediately without extensive purification.
-
Glycosylation Reaction: a. To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor (1.0 equivalent) and a silver salt promoter (e.g., Ag₂CO₃, AgOTf; 1.5-2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether). b. Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C). c. Add a solution of the freshly prepared glycosyl donor (1.2-1.5 equivalents) in the same anhydrous solvent dropwise to the acceptor mixture. d. Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Work-up and Purification: a. Upon completion, filter the reaction mixture through a pad of celite to remove the silver salts. b. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the desired β-D-lyxofuranoside.
Mandatory Visualization
Caption: Experimental workflow for a typical glycosylation reaction.
Caption: Troubleshooting decision tree for β-D-lyxofuranose glycosylation.
References
Troubleshooting low yields in beta-D-Lyxofuranose reactions
Welcome to the technical support center for troubleshooting low yields in β-D-Lyxofuranose reactions. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of β-D-lyxofuranosides.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a low yield of the desired β-D-lyxofuranoside?
Low yields in β-D-lyxofuranoside synthesis are a common challenge, primarily due to the difficulty in controlling the stereoselectivity at the anomeric carbon. Furanosides are inherently more flexible than pyranosides, which often leads to the formation of a mixture of α and β anomers. The β-anomer is often the kinetic product, but reaction conditions can significantly influence the final product ratio and overall yield. Other contributing factors include the stability of the glycosyl donor, the reactivity of the glycosyl acceptor, and the presence of moisture.
Q2: How can I improve the β-selectivity of my glycosylation reaction?
Achieving high β-selectivity is a significant challenge in furanoside synthesis. The choice of protecting groups on the glycosyl donor, the solvent, and the reaction temperature all play crucial roles. For instance, participating protecting groups at the C-2 position, such as acyl groups (e.g., benzoyl), can promote the formation of 1,2-trans glycosides, which in the case of D-lyxose would be the α-anomer. To favor the β-anomer (a 1,2-cis glycoside), non-participating protecting groups like benzyl ethers are typically used. However, this often leads to a mixture of anomers. The use of ethereal solvents like diethyl ether at low temperatures has been shown to enhance α-selectivity in some furanoside systems, suggesting that solvent participation can influence the stereochemical outcome.[1]
Q3: What are common side products in β-D-lyxofuranose reactions?
Common side products include the corresponding α-D-lyxofuranoside, unreacted starting materials (glycosyl donor and acceptor), and products resulting from the degradation or rearrangement of the glycosyl donor. If the glycosyl donor is unstable, it can lead to the formation of various byproducts, complicating the purification process.
Q4: How can I confirm the anomeric configuration of my product?
The anomeric configuration can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2), denoted as ³J(H1, H2), is a key indicator. For many furanosides, a small coupling constant (typically < 2 Hz) is indicative of a trans relationship (α-anomer in the case of lyxose), while a larger coupling constant (typically > 4 Hz) suggests a cis relationship (β-anomer). Additionally, the chemical shift of the anomeric carbon (C-1) in ¹³C NMR can be informative. Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used to separate and identify α- and β-anomers in a mixture.[2]
Troubleshooting Guide
Low yields in β-D-lyxofuranose reactions can be attributed to several factors. The following table outlines common issues, their potential causes, and suggested solutions.
| Issue | Potential Cause | Suggested Solution |
| Low overall yield with a mixture of anomers | Suboptimal reaction conditions. | Systematically vary the reaction temperature, solvent, and activator to find the optimal conditions for your specific glycosyl donor and acceptor. |
| Moisture in the reaction. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents and activated molecular sieves. | |
| Unstable glycosyl donor. | Prepare the glycosyl donor immediately before use. Consider using a more stable donor, such as a thioglycoside or a trichloroacetimidate. | |
| Predominant formation of the α-anomer | Participating protecting group at C-2. | Use a non-participating protecting group at the C-2 position, such as a benzyl ether, to disfavor the formation of the α-anomer.[3] |
| Thermodynamic control. | The α-anomer may be the thermodynamically more stable product under certain conditions. Running the reaction at lower temperatures may favor the kinetically formed β-anomer. | |
| Incomplete reaction | Insufficient activation of the glycosyl donor. | Increase the amount of the activator (e.g., Lewis acid) or switch to a more potent activator. |
| Low reactivity of the glycosyl acceptor. | Use a more reactive glycosyl acceptor if possible, or increase the reaction temperature and time. | |
| Complex mixture of byproducts | Decomposition of the glycosyl donor. | Use milder reaction conditions (e.g., lower temperature) and ensure the absence of moisture and other reactive impurities. |
| Side reactions with protecting groups. | Choose protecting groups that are stable under the glycosylation conditions. |
Experimental Protocols
General Protocol for the Synthesis of a Glycosyl Bromide Donor
This protocol describes the preparation of a 2,3,5-tri-O-benzoyl-D-lyxofuranosyl bromide, a common precursor for glycosylation reactions.
-
Preparation of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: Start with the benzoylation of D-ribose followed by acetylation.[4]
-
Bromination: To a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in dichloromethane, add a solution of hydrogen bromide in acetic acid at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and extract with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude glycosyl bromide. This product is often used immediately in the subsequent glycosylation step without further purification due to its instability.
General Protocol for Glycosylation
This protocol outlines a general procedure for the glycosylation of an alcohol with a furanosyl bromide donor.
-
Preparation: To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves in anhydrous dichloromethane.
-
Cooling: Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Addition of Donor and Promoter: Add a solution of the freshly prepared glycosyl bromide donor in anhydrous dichloromethane to the cooled mixture, followed by the addition of a promoter (e.g., silver triflate or N-iodosuccinimide/triflic acid).
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a few drops of triethylamine or pyridine.
-
Work-up: Filter the reaction mixture through a pad of Celite, wash the filtrate with saturated sodium thiosulfate solution (if NIS is used) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to separate the α and β anomers.
Visualizing Reaction Parameters and Troubleshooting
Factors Influencing Anomeric Selectivity
The stereochemical outcome of the glycosylation is a delicate balance of several factors. The following diagram illustrates the key parameters that can be adjusted to influence the α/β ratio.
Caption: Key factors influencing the β:α anomeric ratio in lyxofuranosylation.
Troubleshooting Workflow for Low β-D-Lyxofuranoside Yield
When faced with low yields, a systematic approach to troubleshooting is essential. The following workflow can help identify and address the root cause of the problem.
Caption: A logical workflow for troubleshooting low yields in β-D-lyxofuranoside synthesis.
References
- 1. Glycosylation studies on conformationally restricted 3,5-O-(di-tert-butylsilylene)-D-galactofuranosyl trichloroacetimidate donors for 1,2-cis α-D-galactofuranosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]
Stability of beta-D-Lyxofuranose under acidic or basic conditions
Welcome to the technical support center for β-D-Lyxofuranose. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of β-D-Lyxofuranose in an aqueous solution at neutral pH?
A1: In aqueous solutions, D-lyxose, including its β-furanose form, will establish an equilibrium with its other isomeric forms (α-furanose, α-pyranose, and β-pyranose) through a process called mutarotation. Studies on D-lyxose have shown that in water, it exists as a mixture of anomers.[1] The α-anomer is often found to be the most stable form in solution.[1] Therefore, even if you start with pure β-D-lyxofuranose, you should expect a mixture of isomers to be present over time. For short-term experiments, it is advisable to prepare fresh solutions.
Q2: My experimental results are inconsistent when using β-D-Lyxofuranose. What could be the cause?
A2: Inconsistency in results can arise from the equilibrium of different isomers of D-lyxose in solution.[1] The varying proportions of α- and β-anomers, as well as the furanose and pyranose ring forms, can lead to different biological activities or reaction kinetics. To minimize variability, it is crucial to control the pre-incubation time and temperature of your solutions consistently across all experiments. For highly sensitive assays, consider NMR or other analytical techniques to monitor the isomeric composition of your stock solutions.
Q3: How does pH affect the stability of the furanose ring in β-D-Lyxofuranose?
A3: The furanose ring, while part of the equilibrium in neutral solutions, can be susceptible to changes in pH. Under acidic conditions, furanosides can undergo hydrolysis of the glycosidic bond if a glycosidic linkage is present, or potentially rearrange to the more stable pyranose form.[2] In basic solutions, monosaccharides are known to undergo isomerization reactions, such as epimerization, through the formation of enediol intermediates.[3] Extreme pH values should generally be avoided unless the experimental goal is to study these degradation or isomerization pathways.
Q4: I am observing a gradual decrease in the concentration of my β-D-Lyxofuranose stock solution over time. Why is this happening?
A4: A decrease in the concentration of a specific isomer like β-D-lyxofuranose is expected due to mutarotation, where it converts into other isomers until an equilibrium is reached.[1] Additionally, under certain conditions, degradation can occur. In acidic solutions, acid-catalyzed hydrolysis can lead to the breakdown of the sugar.[4] In alkaline conditions, sugars can undergo degradation into smaller acidic molecules.[5] To ensure accurate concentrations, it is best practice to use freshly prepared solutions for quantitative experiments.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatography/Spectroscopy
| Possible Cause | Troubleshooting Steps |
| Anomerization and Isomerization: The presence of other anomers (α-D-lyxofuranose) and ring isomers (pyranose forms) in solution.[1] | - Analyze freshly prepared solutions to minimize the time for equilibrium to be established.- Use standards for other potential isomers of D-lyxose if available to identify the unknown peaks.- Consider that in aqueous solution, a mixture of isomers is the expected state. |
| Degradation Products: The sample may have degraded due to improper storage or harsh experimental conditions (e.g., extreme pH, high temperature). | - Ensure stock solutions are stored at recommended temperatures (typically -20°C for long-term storage).- Avoid repeated freeze-thaw cycles.- Check the pH of your experimental buffer; extreme pH can cause degradation.[2][3] |
Issue 2: Low or No Biological Activity
| Possible Cause | Troubleshooting Steps |
| Isomeric Specificity: The biological target may be highly specific for the β-furanose form, and the presence of other isomers in the equilibrium mixture reduces the effective concentration. | - Use the solution immediately after preparation to maximize the initial concentration of the β-anomer.- If possible, perform experiments at lower temperatures to slow down the rate of mutarotation. |
| Compound Degradation: The compound may have degraded, leading to a loss of the active molecule. | - Verify the integrity of your stock solution using an appropriate analytical method (e.g., HPLC, NMR).- Prepare fresh solutions from a new batch of the solid compound to rule out degradation of the source material. |
Quantitative Data
Specific kinetic data for the degradation of β-D-Lyxofuranose under various pH and temperature conditions is not extensively available in the public literature. Researchers are encouraged to determine these parameters empirically for their specific experimental systems. The following table can be used as a template to record your findings.
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Primary Degradation/Isomerization Products |
| 2.0 | 25 | |||
| 4.0 | 25 | |||
| 7.0 | 25 | |||
| 9.0 | 25 | |||
| 12.0 | 25 |
Experimental Protocols
Protocol: General Assessment of β-D-Lyxofuranose Stability at a Given pH
-
Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7, 9, 12). Ensure the buffer components do not interfere with your analytical method.
-
Stock Solution Preparation: Prepare a stock solution of β-D-Lyxofuranose in a neutral, non-reactive solvent (e.g., water or DMSO) at a known concentration.
-
Incubation:
-
Add a precise volume of the β-D-Lyxofuranose stock solution to each buffer to a final desired concentration.
-
Incubate the solutions at a constant temperature (e.g., 25°C, 37°C, or 50°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
-
Analysis:
-
Immediately analyze the aliquots using a suitable analytical method such as HPLC, LC-MS, or NMR spectroscopy to quantify the remaining β-D-Lyxofuranose and identify any major degradation or isomerization products.
-
-
Data Analysis:
-
Plot the concentration of β-D-Lyxofuranose versus time for each pH and temperature condition.
-
From this data, calculate the degradation rate constant (k) and the half-life (t½) of the compound under each condition.
-
Visualizations
Caption: Workflow for assessing the stability of β-D-Lyxofuranose.
Caption: Potential degradation and isomerization pathways for β-D-Lyxofuranose.
References
Purification techniques to separate alpha and beta anomers of lyxofuranose
Welcome to the technical support center for the purification of alpha and beta anomers of lyxofuranose. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of these sugar isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating alpha and beta anomers of lyxofuranose?
The most common and effective techniques for separating alpha and beta anomers of lyxofuranose and other monosaccharides are High-Performance Liquid Chromatography (HPLC) and fractional crystallization.[1][2] HPLC offers high resolution and can be adapted with various stationary and mobile phases to achieve separation.[1][3] Crystallization relies on the differential solubility and crystal packing of the anomers, which can sometimes lead to the selective crystallization of one anomer from a solution.[2]
Q2: Why am I seeing peak splitting or broadening in my HPLC chromatogram when analyzing lyxofuranose?
Peak splitting or broadening in HPLC is a common indication that the alpha and beta anomers of the sugar are being separated.[4][5] This occurs when the rate of interconversion (mutarotation) between the anomers is slow compared to the chromatographic separation time.[3][6]
Q3: How can I control anomer separation during HPLC analysis?
To control anomer separation, you can either enhance or suppress the interconversion rate. To suppress separation and obtain a single peak, you can increase the column temperature (e.g., to 70-80 °C) or use a strong alkaline mobile phase, which accelerates mutarotation and causes the anomer peaks to coalesce.[4][5][7][8] Conversely, to achieve baseline separation of the anomers, you would use conditions that slow down mutarotation, such as lower temperatures.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between the alpha and beta anomers?
Yes, NMR spectroscopy, particularly Diffusion-Ordered NMR Spectroscopy (DOSY), is a powerful tool for distinguishing between anomers in a mixture without physical separation.[9][10] The alpha and beta anomers can have different diffusion coefficients, which allows for their individual spectra to be resolved.[9] Additionally, gated-decoupled 13C NMR can be used to determine the anomeric configuration by analyzing the JCH coupling constants.[11]
Q5: Is it possible to prevent the separated anomers from re-equilibrating in solution?
Once separated, the pure anomers will re-equilibrate to a mixture in solution through mutarotation.[12][13] The rate of this equilibration is dependent on factors such as solvent, temperature, and pH. To prevent re-equilibration, the purified anomers should be stored in a solid, crystalline form or under conditions that minimize mutarotation (e.g., in an aprotic solvent at low temperature).
Troubleshooting Guides
HPLC Separation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution between anomer peaks | Inappropriate column chemistry or mobile phase composition. | - Optimize the mobile phase composition (e.g., acetonitrile/water ratio in HILIC).- Experiment with different HPLC columns, such as chiral columns (e.g., Chiralpak AD-H) or specialized carbohydrate columns.[1][14]- Adjust the pH of the mobile phase. |
| Unstable baseline | Fluctuations in column temperature. | - Ensure the column oven is functioning correctly and maintaining a stable temperature.- Check for proper preheating of the mobile phase before it enters the column.[15] |
| Irreproducible retention times | Inconsistent sample preparation leading to varying anomeric equilibrium. | - Allow the sample to equilibrate in the mobile phase for a consistent amount of time before injection.- Control the temperature of the sample solution. |
Crystallization Challenges
| Issue | Possible Cause | Troubleshooting Steps |
| Co-crystallization of both anomers | Similar solubilities of the alpha and beta anomers in the chosen solvent. | - Screen a variety of solvents and solvent mixtures to find a system where the solubility difference between the anomers is maximized.- Employ slow cooling or evaporation rates to promote selective crystallization of the less soluble anomer. |
| Low yield of purified anomer | The desired anomer is the more soluble of the two. | - After crystallizing the less soluble anomer, attempt to isolate the desired anomer from the mother liquor through chromatographic methods.- Experiment with different counter-ions or derivatives that may alter the crystallization behavior. |
| Difficulty inducing crystallization | Solution is not sufficiently supersaturated. | - Slowly increase the concentration of the lyxofuranose solution.- Introduce seed crystals of the desired anomer to initiate crystallization. |
Experimental Protocols
HPLC Separation of Lyxofuranose Anomers
This protocol provides a general methodology for the separation of lyxofuranose anomers using HPLC. Optimization will be required based on the specific instrument and column used.
-
Column Selection: A chiral column such as a Chiralpak AD-H has been shown to be effective for the separation of monosaccharide anomers.[1][14] Alternatively, a hydrophilic interaction liquid chromatography (HILIC) column can be used.[3][7]
-
Mobile Phase: A common mobile phase for HILIC is a gradient of acetonitrile and water. For chiral chromatography, a mixture of hexane and ethanol may be suitable. The exact composition should be optimized to achieve the best separation.
-
Temperature Control: To achieve separation of the anomers, maintain a low to ambient column temperature (e.g., 25 °C). To analyze the total lyxofuranose content as a single peak, increase the temperature to 70-80 °C.[4][5][8]
-
Sample Preparation: Dissolve the lyxofuranose sample in the initial mobile phase and allow it to equilibrate for a set period before injection to ensure a consistent anomeric ratio at the start of each run.
-
Detection: Use a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) for detection, as sugars lack a strong UV chromophore.[3]
Fractional Crystallization of a Lyxofuranose Anomer
This protocol outlines a general approach for separating lyxofuranose anomers via fractional crystallization.
-
Solvent Screening: Begin by conducting small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof) to identify a solvent system where the alpha and beta anomers exhibit different solubilities.
-
Supersaturated Solution Preparation: Prepare a supersaturated solution of the lyxofuranose mixture in the chosen solvent at an elevated temperature.
-
Cooling and Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble anomer. The cooling rate should be controlled to promote the growth of pure crystals.
-
Crystal Isolation and Washing: Isolate the crystals by filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the other anomer.[16]
-
Purity Analysis: Analyze the purity of the crystalline material and the mother liquor using HPLC or NMR to determine the efficiency of the separation.
Visualizations
Caption: Workflow for the separation of lyxofuranose anomers using HPLC.
Caption: General workflow for fractional crystallization of lyxofuranose anomers.
Caption: Troubleshooting logic for HPLC analysis based on peak shape.
References
- 1. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. shodex.com [shodex.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shodex.com [shodex.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. emerypharma.com [emerypharma.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. physicsforums.com [physicsforums.com]
- 14. researchgate.net [researchgate.net]
- 15. Sugar Separation Problems - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
Improving the yield and purity of beta-D-Lyxofuranose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of β-D-Lyxofuranose synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of β-D-Lyxofuranose, presented in a question-and-answer format.
1. Low Yield of 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose
-
Question: My acetylation of D-lyxose results in a low yield of the desired tetra-O-acetyl-β-D-lyxofuranose. What are the potential causes and solutions?
-
Answer: Low yields during the acetylation of D-lyxose can stem from several factors. Incomplete reaction, side product formation, and suboptimal reaction conditions are common culprits.
-
Incomplete Reaction: Ensure the D-lyxose is completely dry before the reaction. The presence of water can consume the acetylating agent. An excess of acetic anhydride and a suitable catalyst, such as pyridine or sulfuric acid, are crucial for driving the reaction to completion.[1]
-
Reaction Temperature and Time: The reaction is typically performed at low temperatures (e.g., 0°C) to control the formation of anomers and is then allowed to warm to room temperature.[1] The reaction time should be monitored using Thin Layer Chromatography (TLC) to determine the point of maximum conversion. Prolonged reaction times may lead to the formation of degradation products.
-
Side Products: The formation of the pyranose form of the acetylated sugar is a common side reaction. Controlling the reaction temperature and using specific catalysts can favor the formation of the furanose ring.
-
Purification Loss: The work-up and purification steps can lead to significant product loss. Ensure proper neutralization of the reaction mixture and use appropriate extraction solvents. Purification by column chromatography should be optimized to minimize losses.
-
2. Difficulty in Separating α and β Anomers
-
Question: I am struggling to separate the α and β anomers of my acetylated lyxofuranose. What techniques can I use to improve separation?
-
Answer: The separation of anomers can be challenging due to their similar physical properties. Several chromatographic techniques can be employed for this purpose.
-
Column Chromatography: Careful selection of the stationary and mobile phases is critical. Silica gel is a common stationary phase. The eluent system, often a mixture of hexane and ethyl acetate, needs to be optimized to achieve good separation. A shallow gradient of the more polar solvent can improve resolution.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC can provide excellent resolution. Normal-phase columns are typically used for acetylated sugars.[2]
-
Recrystallization: In some cases, fractional crystallization can be used to enrich one anomer. This is highly dependent on the specific compound and solvent system.
-
Diffusion-Ordered NMR Spectroscopy (DOSY): This advanced NMR technique can be used to separate the signals of different anomers in a mixture based on their diffusion coefficients, which can aid in the analysis of the anomeric ratio.[3]
-
3. Incomplete Deprotection of Acetyl Groups
-
Question: The deacetylation of my 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose is incomplete, resulting in a mixture of partially acetylated products. How can I ensure complete removal of the acetyl groups?
-
Answer: Incomplete deacetylation is a common issue and can be addressed by optimizing the reaction conditions.
-
Base-Catalyzed Deprotection (Zemplén Conditions): The most common method for deacetylation is using a catalytic amount of sodium methoxide in methanol. Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a fresh portion of the catalyst can be added. The reaction is typically performed at room temperature.
-
Reaction Time: Allow sufficient time for the reaction to complete. Depending on the substrate, this can range from a few hours to overnight.
-
pH Control: After the reaction is complete, the mixture should be neutralized with a suitable resin (e.g., Amberlite IR-120 H+) or by adding a weak acid like acetic acid before solvent evaporation to prevent any potential re-acetylation or degradation.
-
Alternative Methods: For base-sensitive substrates, other deacetylation methods can be considered, such as using hydrazine hydrate in THF or enzymatic deacetylation.[4]
-
4. Product Degradation During Deprotection
-
Question: I am observing significant degradation of my product during the deacetylation step. How can I minimize this?
-
Answer: Degradation during deprotection is often caused by harsh reaction conditions.
-
Mild Reaction Conditions: Use catalytic amounts of a strong base like sodium methoxide rather than stoichiometric amounts. The reaction should be carried out at room temperature or below, as higher temperatures can promote side reactions and degradation.[5]
-
Exclusion of Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the molecule contains sensitive functional groups.
-
Monitoring: Closely monitor the reaction by TLC. Once the starting material is consumed, the reaction should be promptly neutralized and worked up to avoid prolonged exposure to basic conditions.
-
Frequently Asked Questions (FAQs)
1. What is the typical starting material for the synthesis of β-D-Lyxofuranose?
The most common starting material is D-lyxose. The synthesis typically involves the per-O-acetylation of D-lyxose to form 1,2,3,5-tetra-O-acetyl-D-lyxofuranose, which is then deacetylated to yield the final product.
2. How can I control the anomeric selectivity to favor the β-anomer during acetylation?
Controlling the anomeric selectivity is a key challenge in carbohydrate synthesis.[6][7] For the acetylation of D-lyxose, the formation of the β-anomer is often favored under thermodynamic control. Performing the reaction at low temperatures and using specific catalysts can influence the anomeric ratio.[1] The anomeric mixture is often carried through the synthesis and separated at a later stage.[8]
3. What are the best methods for purifying the final β-D-Lyxofuranose product?
The final product is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol or methanol/ether. If it is an oil or if recrystallization is not effective, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) can be used.
4. How can I confirm the identity and purity of my synthesized β-D-Lyxofuranose?
The identity and purity of the final product can be confirmed by a combination of analytical techniques:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure and anomeric configuration.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Optical Rotation: To confirm the stereochemistry.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetylation of D-Lyxose
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Reagents | Acetic anhydride, Pyridine | Acetic anhydride, Sulfuric acid | Both methods yield the acetylated product. Pyridine is a milder catalyst. |
| Temperature | 0°C to Room Temperature | 0°C | Lower temperatures can improve selectivity for the furanose form. |
| Reaction Time | 12-24 hours | 2-4 hours | Sulfuric acid catalysis is generally faster. |
| Typical Yield | 70-85% | 60-75% | Yields can vary based on reaction scale and purification. |
| Anomeric Ratio (β:α) | Variable, often requires separation | Can favor the β-anomer under kinetic control | Anomeric ratio is highly dependent on the specific conditions. |
Table 2: Troubleshooting Guide for Low Yield in β-D-Lyxofuranose Synthesis
| Symptom | Potential Cause | Recommended Action |
| Low yield after acetylation | Incomplete reaction | Ensure anhydrous conditions. Use excess acetic anhydride. Monitor by TLC. |
| Formation of pyranose side products | Control reaction temperature carefully (start at 0°C). | |
| Product loss during work-up | Ensure complete neutralization before extraction. Use appropriate solvents. | |
| Low yield after deacetylation | Incomplete reaction | Monitor by TLC. Add fresh catalyst if necessary. |
| Product degradation | Use catalytic amount of base. Perform reaction at room temperature. Work up promptly. | |
| Product loss during purification | Optimize recrystallization solvent system. Use appropriate column chromatography conditions. |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose
This protocol is a general procedure adapted from similar acetylations of pentoses.
-
Suspend D-lyxose (1.0 eq) in a mixture of acetic anhydride (5.0 eq) and pyridine (5.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Once the reaction is complete, pour the mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the anomers and other impurities.
Protocol 2: Deacetylation of 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose (Zemplén Deacetylation)
-
Dissolve the acetylated lyxofuranose (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as eluent).
-
Upon completion (disappearance of the starting material), neutralize the reaction mixture by adding Amberlite IR-120 (H+) resin until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude β-D-Lyxofuranose.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol/ether) or by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for β-D-Lyxofuranose.
Caption: Troubleshooting decision tree.
References
- 1. 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis - chemicalbook [chemicalbook.com]
- 2. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A convenient preparation of 1,2,3-tri-O-acetyl-beta-D-ribofuranose by enzymatic regioselective 5-O-deacetylation of the peracetylated ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Side reactions to avoid during beta-D-Lyxofuranose derivatization
Welcome to the technical support center for beta-D-Lyxofuranose derivatization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and avoid unwanted side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of alpha (α) and beta (β) anomers during my glycosylation reaction?
A1: The formation of anomeric mixtures is a common challenge in glycosylation chemistry.[1] The stereochemical outcome is influenced by several factors, including the reaction mechanism (SN1 vs. SN2), the nature of the protecting groups, the solvent, and the reaction temperature.[2] An SN1-type reaction proceeds through a planar oxocarbenium ion intermediate, which can be attacked by the nucleophile from either face, often leading to a mixture of anomers.[3]
Troubleshooting Steps:
-
Utilize Neighboring Group Participation: A participating protecting group, such as an ester (e.g., acetyl or benzoyl) at the C2 position, can shield one face of the sugar ring. This forces the glycosyl acceptor to attack from the opposite face, leading to the selective formation of the 1,2-trans-glycoside.[1]
-
Optimize Solvent: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion and the reaction pathway. For instance, solvents like acetonitrile can favor the formation of β-anomers in some cases.[2]
-
Control Temperature: Lowering the reaction temperature can sometimes increase the stereoselectivity of the reaction.
Q2: My lyxofuranose derivative seems to be rearranging into a pyranose form. How can I prevent this?
A2: Furanoside rings are generally less thermodynamically stable than their corresponding pyranoside forms.[4][5] This equilibrium can shift, causing ring isomerization, particularly under acidic conditions or at elevated temperatures, which are often used in Fischer glycosylation reactions.[1][4]
Troubleshooting Steps:
-
Maintain Mild Reaction Conditions: Avoid strong acids and high temperatures whenever possible.
-
Choose Appropriate Solvents: The solvent can influence the equilibrium. For some sugars, furanose forms are more prevalent in dimethyl sulfoxide (DMSO) compared to water.[6]
-
Strategic Use of Protecting Groups: Bulky protecting groups can lock the sugar in the furanose conformation and prevent rearrangement. For example, forming a 2,3-O-isopropylidene ketal is a common strategy to stabilize the furanose ring.
A notable exception to the general stability rule is the Pyranoside-into-Furanoside (PIF) rearrangement, which can occur under acid-promoted per-O-sulfation conditions. In this specific case, the furanoside form becomes the more stable product.[4][5][7]
Q3: I'm observing incomplete deprotection or the removal of the wrong protecting group. What should I do?
A3: This issue points to a problem with your protecting group strategy. The key is to use an "orthogonal" set of protecting groups, which allows for the selective removal of one type of group under specific conditions without affecting others.[8]
Troubleshooting Flowchart for Deprotection Issues:
Caption: Troubleshooting logic for deprotection issues.
Troubleshooting Guides
Issue 1: Low Yield During Acetylation
| Symptom | Possible Cause | Recommended Solution |
| Low or no product formation | 1. Decomposition of Starting Material: Lyxose can be sensitive to harsh conditions.[9] 2. Inefficient Acetylating Agent: Acetic anhydride may require a catalyst to be effective. 3. Presence of Moisture: Water can hydrolyze the acetic anhydride.[9] | 1. Use mild conditions, such as pyridine as both a base and solvent. 2. Add a catalyst like 4-(Dimethylamino)pyridine (DMAP). 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of multiple products | 1. Incomplete Acetylation: Not all hydroxyl groups have reacted. 2. Anomerization: The reaction conditions may be causing the anomeric center to epimerize. | 1. Increase the equivalents of acetic anhydride and extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC). 2. Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. |
Issue 2: Hydrolysis of Glycosidic Bond During Deprotection
| Symptom | Possible Cause | Recommended Solution |
| Cleavage of the desired product | 1. Strongly Acidic Conditions: Many deprotection methods (e.g., removal of acetals or silyl ethers) use strong acids, which can also cleave the glycosidic linkage.[10] | 1. Use Milder Reagents: For example, use pyridinium p-toluenesulfonate (PPTS) instead of HCl for acetal removal.[11] 2. Enzymatic Hydrolysis: Consider using a specific glycosidase for deprotection if the substrate is compatible.[12] 3. Chemoselective Methods: Employ reagents like trityl tetrafluoroborate for the mild deprotection of anomeric O-methyl groups in the presence of other acid-sensitive functionalities.[10] |
Data Summary Tables
Table 1: Influence of C2-Protecting Group on Anomeric Selectivity in Glycosylation
| C2-Protecting Group | Typical Reaction Outcome | Rationale |
| Acetyl (Ac) | 1,2-trans product favored | Neighboring group participation forms a cyclic oxonium ion intermediate, blocking one face from attack.[1] |
| Benzyl (Bn) | Mixture of α and β anomers | Non-participating group; reaction often proceeds through an SN1-like mechanism. |
| 2-Deoxy (H) | Mixture of α and β anomers | Lack of a controlling substituent at C2 makes stereoselective glycosylation challenging.[13] |
Table 2: Orthogonal Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | TBAF, THF | Stable to base, acid-labile |
| Acetyl Ester | Ac | Acetic Anhydride, Pyridine | NaOMe, MeOH (basic); Mild acid | Base-labile, stable to mild acid |
| Benzyl Ether | Bn | Benzyl Bromide, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base |
| Isopropylidene Ketal | - | 2,2-Dimethoxypropane, CSA | Mild acid (e.g., aq. AcOH) | Very acid-labile, stable to base |
Experimental Protocols & Visualizations
General Workflow for Derivatization
The derivatization of this compound typically involves a multi-step process of protection, reaction at the desired site, and subsequent deprotection.
Caption: A typical experimental workflow for derivatization.
Protocol: Synthesis of a Protected Lyxofuranosyl Donor
This protocol describes the acetylation of D-Lyxose, a common step in preparing it for glycosylation reactions.
-
Preparation: Suspend D-Lyxose in a 1:1 mixture of anhydrous pyridine and acetic anhydride.
-
Reaction: Cool the mixture to 0 °C in an ice bath. Stir the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding ice-cold water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel chromatography to obtain the tetra-O-acetyl-D-lyxofuranose.
Side Reaction: Furanose-Pyranose Equilibrium
The five-membered furanose ring can exist in equilibrium with the more stable six-membered pyranose ring.
Caption: Equilibrium between furanose and pyranose forms.
References
- 1. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Driving Force of the Pyranoside-into-Furanoside Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Hydrolysis of flavanone glycosides by β-glucosidase from Pyrococcus furiosus and its application to the production of flavanone aglycones from citrus extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycosyl Cross-Coupling of Anomeric Nucleophiles: Scope, Mechanism, and Applications in the Synthesis of Aryl C-Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring beta-D-Lyxofuranose Reaction Progress
Welcome to the technical support center for monitoring the reaction progress of beta-D-Lyxofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental monitoring of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions involving this compound?
A1: The most common methods for monitoring this compound reactions, such as glycosylation or anomerization, include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The choice of method depends on the specific reaction, the information required (qualitative vs. quantitative), and the available instrumentation.
Q2: How can I use Thin-Layer Chromatography (TLC) to monitor my this compound reaction?
A2: TLC is a quick and effective qualitative method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1][2][3][4] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The plate is then developed in an appropriate solvent system. Visualization is typically achieved using a staining reagent, as carbohydrates are often not UV-active.
Q3: What are suitable solvent systems for TLC analysis of this compound and its derivatives?
A3: The polarity of the solvent system is crucial for good separation. For polar compounds like lyxofuranose derivatives, mixtures of a relatively nonpolar solvent with a polar solvent are used. Some commonly effective solvent systems for sugars include:
-
Ethyl acetate/Methanol
-
Dichloromethane/Methanol
-
Chloroform/Methanol/Water[5]
-
n-butanol/acetic acid/water
The exact ratio of the solvents needs to be optimized for your specific compounds to achieve a good separation where the Rf (retention factor) values of the spots are ideally between 0.2 and 0.8.
Q4: When should I choose High-Performance Liquid Chromatography (HPLC) over TLC?
A4: HPLC is preferred when quantitative data is required, such as determining the yield of a reaction or the ratio of different isomers. It offers higher resolution, sensitivity, and reproducibility compared to TLC.[6] HPLC is particularly useful for analyzing complex mixtures and for in-process monitoring.
Q5: What type of HPLC column and detector are suitable for this compound analysis?
A5: For the analysis of underivatized carbohydrates like this compound, amino-propyl bonded silica columns or specialized carbohydrate columns are commonly used with a mobile phase consisting of acetonitrile and water.[6] A Refractive Index Detector (RID) is often employed as it is a universal detector for non-UV absorbing compounds. Alternatively, derivatization of the sugar with a UV-active or fluorescent tag allows for detection with more sensitive UV or fluorescence detectors.
Q6: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for real-time reaction monitoring?
A6: Yes, NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for real-time monitoring of reactions in solution. By tracking the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, one can follow the reaction kinetics directly in the NMR tube. Quantitative NMR (qNMR) can be used to determine the concentration of reactants and products over time.[7][8]
Q7: How can Mass Spectrometry (MS) be applied to monitor this compound reactions?
A7: Mass spectrometry, often coupled with a separation technique like Liquid Chromatography (LC-MS), is highly sensitive and provides molecular weight information about the components in a reaction mixture. It is excellent for identifying the formation of the desired product and any byproducts.[9][10][11] Fragmentation patterns in MS/MS can help in the structural elucidation of the products. However, furanosides can be labile, and in-source fragmentation can be a challenge.[12]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or acetic acid to the developing solvent. Consider using a reverse-phase TLC plate.[1] | |
| Spots remain at the baseline (Rf ≈ 0) | The developing solvent is not polar enough. | Increase the polarity of the solvent system by adding more of the polar component (e.g., methanol). |
| Spots run with the solvent front (Rf ≈ 1) | The developing solvent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the less polar component (e.g., ethyl acetate). |
| No spots are visible after staining | The concentration of the compound is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications. |
| The staining reagent is not suitable for the compound. | Try a different staining reagent (e.g., p-anisaldehyde, ceric ammonium molybdate, or potassium permanganate). |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No peaks or very small peaks | Detector is not on or the lamp needs replacement. | Check the detector status and lamp usage. |
| No sample was injected or the sample is too dilute. | Verify the injection process and sample concentration. | |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure correct proportions.[13] | |
| High backpressure | Clogged column frit or guard column. | Replace the guard column or reverse-flush the analytical column (if permissible by the manufacturer). |
| Particulate matter in the sample or mobile phase. | Filter the sample and mobile phase before use. | |
| Peak tailing | Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) for basic compounds. |
| Column is overloaded. | Inject a smaller sample volume or a more dilute sample. | |
| Shifting retention times | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper mixing. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature.[14] | |
| Column equilibration is insufficient. | Allow sufficient time for the column to equilibrate with the mobile phase before injection. | |
| Split peaks | Clogged inlet frit or void in the column packing. | Replace the column. |
| Injector issue. | Check the injector for blockages or leaks.[15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Broad peaks | Poor shimming of the magnetic field. | Re-shim the spectrometer. |
| Presence of paramagnetic impurities. | Purify the sample to remove metal ions. | |
| Sample is too concentrated, leading to viscosity issues. | Dilute the sample. | |
| Poor signal-to-noise ratio | Sample concentration is too low. | Increase the sample concentration or the number of scans. |
| Difficulty in distinguishing anomers | Overlapping signals of the anomeric protons or carbons. | Use a higher field NMR spectrometer for better resolution. 2D NMR experiments (like COSY, HSQC) can help in resolving overlapping signals. |
| Inaccurate quantification in qNMR | Incomplete relaxation of nuclei between pulses. | Ensure a sufficiently long relaxation delay (D1) is used (typically 5 times the longest T1 of the signals of interest).[8] |
| Non-uniform response of the receiver. | Calibrate the 90° pulse width. |
Mass Spectrometry (MS) Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| No or weak signal | Poor ionization of the analyte. | Optimize the ion source parameters (e.g., temperature, gas flow). Try a different ionization technique (e.g., APCI instead of ESI). |
| The compound is not reaching the mass spectrometer. | Check for blockages in the LC system or the transfer line. | |
| In-source fragmentation of furanosides | The ion source conditions are too harsh. | Reduce the source temperature and cone voltage.[12] |
| Poor reproducibility | Matrix effects from the reaction mixture. | Improve sample cleanup before analysis. Use an internal standard that co-elutes with the analyte. |
| Difficulty in interpreting fragmentation patterns | Complex fragmentation pathways. | Compare the fragmentation pattern with known standards or literature data. Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments. |
Experimental Protocols & Data
Protocol 1: Monitoring a this compound Glycosylation Reaction by TLC
This protocol describes a general procedure for monitoring a glycosylation reaction where a lyxofuranosyl donor reacts with an acceptor alcohol.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Staining solution (e.g., p-anisaldehyde solution: 135 mL ethanol, 5 mL sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde)
-
Heat gun or hot plate
Procedure:
-
Prepare the TLC plate: Lightly draw a pencil line about 1 cm from the bottom of the TLC plate. This will be your spotting line.
-
Spot the plate:
-
On the left, spot a dilute solution of your lyxofuranosyl donor (starting material).
-
In the middle, spot a small aliquot of your reaction mixture.
-
On the right, spot a dilute solution of your acceptor alcohol (starting material).
-
-
Develop the plate: Place the TLC plate in a developing chamber containing the appropriate solvent system (e.g., 7:3 ethyl acetate/methanol). Ensure the solvent level is below the spotting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Dry the plate with a heat gun. Dip the plate into the p-anisaldehyde staining solution and then heat it with a heat gun until colored spots appear.
-
Analyze the results: The starting materials (donor and acceptor) should be visible in their respective lanes. In the reaction mixture lane, you should see the spots for the starting materials diminish over time, while a new spot corresponding to the product appears. The reaction is complete when the spot for the limiting starting material is no longer visible.
Quantitative Data Summary
The following table summarizes kinetic data for the anomerization of some pentofuranoses, which can be a competing reaction or the primary reaction of interest. This data can be useful for understanding the stability of furanose rings under certain conditions.
| Furanose Anomer | Ring-Opening Rate Constant (k_open) at 55°C, pH 4.0 (s⁻¹)[16] |
| beta-threo-2-pentulofuranose | 0.35 |
| alpha-threo-2-pentulofuranose | 0.20 |
| alpha-erythro-2-pentulofuranose | 0.18 |
| beta-erythro-2-pentulofuranose | 0.18 |
Diagrams
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. .beta.-d-Lyxofuranoside, thio-heptyl- - SpectraBase [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Chapter - qNMR as a Tool for Determination of Six Common Sugars in Foods | Bentham Science [eurekaselect.com]
- 9. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. shimadzu.com [shimadzu.com]
- 12. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uhplcs.com [uhplcs.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Furanose ring anomerization: kinetic and thermodynamic studies of the D-2-pentuloses by 13C-n.m.r. spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Beta-D-Lyxofuranose and Beta-D-Arabinofuranose for Drug Development
An essential guide for researchers and scientists, this document provides a detailed comparison of beta-D-Lyxofuranose and beta-D-Arabinofuranose. Focusing on structural properties, biological significance, and the therapeutic potential of their nucleoside derivatives, this analysis is supported by experimental data to inform future research and drug development initiatives.
In the quest for novel therapeutics, particularly in antiviral and anticancer agents, the stereochemistry of the carbohydrate moiety in nucleoside analogs plays a pivotal role in determining biological activity and toxicity. Among the pentofuranose sugars, this compound and beta-D-Arabinofuranose are two key stereoisomers whose subtle structural differences lead to significant variations in the pharmacological profiles of their corresponding nucleoside derivatives. This guide offers an objective comparison of these two furanoses to aid researchers in the strategic design of next-generation nucleoside analogs.
Structural and Conformational Differences
This compound and beta-D-Arabinofuranose are C2' epimers, meaning they differ only in the stereochemical orientation of the hydroxyl group at the 2' position of the furanose ring. In beta-D-Arabinofuranose, the 2'-OH group is in the up or cis position relative to the C1' anomeric hydroxyl group (and the nucleobase in a nucleoside). In contrast, in this compound, the 2'-OH group is in the down or trans position.
This seemingly minor alteration has profound implications for the three-dimensional structure and conformational flexibility of the furanose ring. The furanose ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the C2'-endo and C3'-endo forms. The orientation of the 2'-OH group influences this equilibrium, which in turn dictates how a nucleoside analog fits into the active site of target enzymes, such as viral polymerases. The cis orientation of the 2'-OH in arabinofuranosyl nucleosides can lead to steric hindrance and altered hydrogen bonding patterns compared to the trans orientation in lyxofuranosyl nucleosides.
Physicochemical Properties
The fundamental physicochemical properties of this compound and beta-D-Arabinofuranose are largely similar due to their identical molecular formula and weight. However, differences in their three-dimensional structures can lead to subtle variations in properties like solubility and crystal lattice energy.
| Property | This compound | beta-D-Arabinofuranose |
| Molecular Formula | C5H10O5[1] | C5H10O5[2] |
| Molecular Weight | 150.13 g/mol [1] | 150.13 g/mol [2] |
| IUPAC Name | (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[1] | (2R,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[2] |
| Hydrogen Bond Donor Count | 4 | 4 |
| Hydrogen Bond Acceptor Count | 5 | 5 |
| Topological Polar Surface Area | 90.2 Ų[1] | 90.2 Ų |
| Complexity | 117[1] | 117 |
Biological Activity of Nucleoside Analogs
The true divergence in the utility of these two furanoses becomes evident when they are incorporated into nucleoside analogs. The orientation of the 2'-hydroxyl group critically influences the interaction of these analogs with viral or cellular enzymes, leading to different therapeutic outcomes.
Arabinofuranosyl Nucleosides: Nucleosides containing arabinofuranose, such as Vidarabine (Ara-A), have been foundational in antiviral therapy. The 2'-OH in the cis position often mimics the 3'-OH of the natural deoxyribose, but its stereochemistry can interfere with the correct positioning of the incoming nucleotide, thereby acting as a chain terminator for viral DNA polymerases.
Lyxofuranosyl Nucleosides: Lyxofuranosyl nucleosides have also been extensively studied for their therapeutic potential. The trans orientation of the 2'-OH group presents a different steric and electronic profile to target enzymes. This can result in a different spectrum of activity, potency, and resistance profile compared to their arabinosyl counterparts.
Below is a summary of reported in vitro antiviral activities for representative nucleoside analogs, demonstrating the impact of the furanose moiety.
| Nucleoside Analog | Virus | Assay Type | EC50 (µM) | Reference |
| 1-(2-deoxy-β-D-lyxofuranosyl)thymine | Human HBV (2.2.15 cells) | - | 41.3 | [3] |
| 1-(2-deoxy-β-D-lyxofuranosyl)-5-trifluoromethyluracil | Human HBV (2.2.15 cells) | - | 33.7 | [3] |
| 5-deoxy-α-L-lyxofuranosyl benzimidazole (2-halogenated) | Human CMV (Towne) | Plaque Assay | 0.2 - 0.4 | [4] |
| 2′-Fluoro-5-methyl-β-L-arabinofuranosyluracil (L-FMAU) | Human HBV (2.2.15 cells) | - | 0.1 | [5] |
| Sangivamycin Arabinofuranosyl Analogs | Herpes Simplex Virus 1 & 2, CMV | - | 1 - 10 | [6] |
Mechanism of Action: Viral Polymerase Inhibition
The primary mechanism of action for many antiviral nucleoside analogs derived from these sugars is the inhibition of viral DNA or RNA polymerases. After entering the cell, the nucleoside analog is phosphorylated by host or viral kinases to its active triphosphate form. This triphosphate derivative then competes with the natural deoxynucleotide triphosphate (dNTP) for incorporation into the growing viral DNA chain.
Experimental Protocols
General Synthesis of Beta-D-Furanosyl Nucleosides
The synthesis of beta-D-lyxofuranosyl and beta-D-arabinofuranosyl nucleosides typically involves the coupling of a protected furanose derivative with a nucleobase.
Protocol Outline:
-
Protection: The hydroxyl groups of the starting furanose (D-Lyxose or D-Arabinose) are protected, often with acetyl or silyl groups, leaving the anomeric carbon available for reaction. For example, tetra-O-acetyl-D-lyxofuranose can be used as a glycosyl donor.[7]
-
Glycosylation (Coupling): The protected sugar is coupled with a silylated nucleobase (e.g., persilylated thymine) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This step, known as the Vorbrüggen glycosylation, establishes the crucial N-glycosidic bond.
-
Deprotection: The protecting groups on the sugar moiety are removed, typically under basic conditions (e.g., methanolic ammonia) for acetyl groups, to yield the final nucleoside analog.[7]
-
Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography or HPLC.
In Vitro Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is a common method to determine the efficacy of a potential antiviral compound.[8]
Protocol Outline:
-
Cell Plating: A monolayer of host cells (e.g., Vero 76 cells) is prepared in 96-well plates.[8]
-
Compound Addition: The test compounds (nucleoside analogs) are serially diluted to various concentrations and added to the cells. Controls include wells with no compound (virus control) and wells with no compound and no virus (cell control).[8]
-
Virus Inoculation: A standard amount of virus is added to the wells containing the test compounds and the virus control wells. The plates are then incubated.[8]
-
Observation of CPE: The plates are incubated for a period sufficient for the virus to cause significant cytopathic effect (e.g., cell rounding, detachment) in the virus control wells (typically >80% CPE).[8]
-
Quantification of Cell Viability: Cell viability is measured using a dye such as neutral red, which is taken up by living cells. The amount of dye is quantified spectrophotometrically.[8]
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50) are calculated by regression analysis. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.[8]
Conclusion
The choice between this compound and beta-D-Arabinofuranose as the scaffold for a nucleoside analog is a critical decision in drug design. The C2' epimeric difference fundamentally alters the three-dimensional shape of the molecule, influencing its interaction with target enzymes and ultimately its biological activity. While arabinofuranosyl nucleosides are well-established antiviral agents, lyxofuranosyl analogs continue to be a promising area of exploration, potentially offering different activity spectra and overcoming existing drug resistance mechanisms. A thorough understanding of their comparative structural and biological properties, as outlined in this guide, is paramount for the rational design of more effective and less toxic nucleoside-based therapeutics.
References
- 1. This compound | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-D-arabinofuranose | C5H10O5 | CID 6992018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxyribose pyrimidine nucleoside analogues against duck hepatitis B virus (DHBV) and human hepatitis B virus (HBV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiviral activities of 2'-deoxyribofuranosyl and arabinofuranosyl analogs of sangivamycin against retro- and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
Unveiling the Architecture of β-D-Lyxofuranose: A Comparative Guide to Structural Validation
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of β-D-Lyxofuranose, presenting its performance against alternative techniques and supported by experimental data.
The furanose form of lyxose, a pentose sugar, is a key component in various biological molecules and a target for synthetic chemistry. Establishing its exact stereochemistry and conformation is crucial for understanding its function and for the rational design of novel therapeutics. While X-ray crystallography stands as a definitive method for structural elucidation, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary and sometimes more accessible routes to structural validation.
At a Glance: Comparing Structural Validation Techniques
To provide a clear overview, the following table summarizes the key quantitative data obtained from X-ray crystallography and its alternatives for β-D-Lyxofuranose and a comparative furanose, β-D-Ribofuranose. Due to the challenges in crystallizing the native form, data for a stable derivative, 1,2-O-Isopropylidene-β-D-lyxo-furanose, is presented for X-ray crystallography. For comparison, data for the acetylated derivative of β-D-Ribofuranose is included.
Table 1: Comparative Structural Data for Furanose Sugars
| Parameter | β-D-Lyxofuranose Derivative (X-ray Crystallography) | β-D-Ribofuranose Derivative (Multi-technique) |
| Technique | X-ray Diffraction | NMR, MS, X-ray Diffraction |
| Compound | 1,2-O-Isopropylidene-β-D-lyxo-furanose | β-D-Ribofuranose 1,2,3,5-tetraacetate |
| Crystal System | Orthorhombic[1][2] | Not specified in provided data |
| Space Group | P212121[1][2] | Not specified in provided data |
| Unit Cell Dimensions | a = 5.9196 Å, b = 7.3562 Å, c = 21.1126 Å[1][2] | Not specified in provided data |
| Furanose Ring Pucker | Twisted conformation[3] | C(3′)-endo-C(2′)-exo puckering |
| ¹H NMR (Anomeric H) | Not directly applicable | 6.439 ppm |
| ¹³C NMR (Anomeric C) | Not directly applicable | 98.1 ppm |
| Mass Spec (Base Peak m/z) | Not applicable | 43.0 |
Deep Dive: Experimental Methodologies
The successful application of any structural validation technique hinges on a robust experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.
X-ray Crystallography of a Monosaccharide Derivative
The gold standard for determining the absolute three-dimensional structure of a molecule is single-crystal X-ray diffraction. The primary challenge for small, flexible molecules like monosaccharides is obtaining diffraction-quality crystals.
Experimental Protocol:
-
Synthesis and Purification: A suitable derivative of the monosaccharide, such as the 1,2-O-isopropylidene derivative of β-D-lyxofuranose, is synthesized to increase molecular rigidity and promote crystallization. The product is purified to >99% purity by chromatography or recrystallization.
-
Crystallization: The slow evaporation method is commonly employed.
-
A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture).
-
The solution is filtered to remove any particulate matter.
-
The vial is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[4][5][6]
-
-
Crystal Mounting and Data Collection:
-
A single, well-formed crystal is carefully selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations and radiation damage.[2]
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson synthesis.
-
The structural model is refined to achieve the best fit between the observed and calculated diffraction data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of connectivity and stereochemistry.
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified monosaccharide derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (scalar coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also give clues about the molecular structure. For carbohydrates, derivatization is often necessary to increase volatility for gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol (GC-MS of a Silylated Derivative):
-
Derivatization (Silylation): The hydroxyl groups of the monosaccharide are converted to trimethylsilyl (TMS) ethers to make the molecule volatile. A small amount of the dry sample is treated with a silylating agent (e.g., a mixture of pyridine and bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heated.[7]
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the GC column.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer.
-
Ionization: The molecules are ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
-
Data Interpretation: The molecular ion peak confirms the molecular weight of the derivatized sugar. The fragmentation pattern provides structural information. Common fragmentations for silylated sugars include the loss of methyl groups (M-15) and trimethylsilanol (M-90).
Concluding Remarks
The structural validation of β-D-Lyxofuranose, as with any carbohydrate, benefits from a multi-technique approach. X-ray crystallography, when successful, provides an unparalleled, high-resolution snapshot of the molecule's solid-state conformation, defining its absolute stereochemistry and packing interactions. However, the requirement of a single, diffraction-quality crystal of a suitable derivative can be a significant bottleneck.
NMR spectroscopy serves as a powerful and essential tool for confirming the structure in solution, providing critical data on connectivity and relative stereochemistry that is complementary to the solid-state data from crystallography. Mass spectrometry, particularly when coupled with gas chromatography, offers a rapid method to confirm molecular weight and gain structural insights through fragmentation analysis, making it an excellent screening tool.
For drug development professionals and researchers, the choice of technique will depend on the specific questions being asked, the amount of sample available, and the required level of structural detail. While X-ray crystallography remains the definitive standard for absolute structural determination, a comprehensive validation strategy will often leverage the strengths of all three techniques to build a complete and robust picture of the molecule's structure and behavior.
References
- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. iucrdata.iucr.org [iucrdata.iucr.org]
- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Unraveling the Anomeric Advantage: A Comparative Analysis of the Biological Activity of α- and β-D-Lyxofuranosyl Nucleosides
For researchers and professionals in the fields of virology, oncology, and medicinal chemistry, the stereochemistry of nucleoside analogues is a critical determinant of their therapeutic potential. This guide provides a detailed comparison of the biological activities of α- and β-anomers of D-lyxofuranosyl nucleosides, supported by quantitative data from key studies and detailed experimental protocols.
The configuration at the anomeric carbon (C1') of the furanose ring in nucleosides dictates the spatial orientation of the nucleobase, profoundly influencing their interaction with viral and cellular enzymes. This comparative guide delves into the biological activities of α- and β-D-lyxofuranosyl nucleosides, a class of sugar-modified nucleoside analogues that has been investigated for antiviral and anticancer properties. While the naturally occurring nucleosides in DNA and RNA are in the β-configuration, synthetic α-anomers have demonstrated unique and sometimes potent biological effects.
Comparative Analysis of Biological Activity
A systematic evaluation of α- and β-D-lyxofuranosyl nucleosides containing the five naturally occurring nucleic acid bases (adenine, guanine, cytosine, thymine, and uracil) has revealed significant differences in their antiviral efficacy. The α-anomers, in general, have shown more promising antiviral activity, particularly against herpes simplex virus (HSV), whereas the β-anomers have been largely inactive.
Notably, 9-α-D-lyxofuranosyladenine has emerged as a compound of interest, demonstrating selective activity against both HSV-1 and HSV-2.[1] In contrast, its β-anomer, along with the other tested β-D-lyxofuranosyl nucleosides, did not exhibit significant antiviral effects at non-cytotoxic concentrations.[1]
Further studies on modified lyxofuranosyl nucleosides have expanded on these findings. For instance, certain 2-substituted α-D- and α-L-lyxofuranosyl benzimidazole derivatives have shown potent activity against human cytomegalovirus (HCMV).[2] Specifically, 5-deoxy-α-L-lyxofuranosyl benzimidazoles with halogen substitutions at the 2-position were found to be highly active, with IC50 values in the sub-micromolar range.[2][3]
Conversely, studies on 1-(2'-deoxy-β-D-lyxofuranosyl) pyrimidine nucleosides have indicated significant activity against hepatitis B virus (HBV). For example, 1-(2-deoxy-β-d-lyxofuranosyl)thymine and its 5-trifluoromethyluracil analogue showed potent anti-HBV activity in cellular assays.[4]
The following table summarizes the quantitative data on the biological activity of representative α- and β-D-lyxofuranosyl nucleosides.
| Compound | Anomer | Virus/Cell Line | Activity Metric | Value (µM) | Reference |
| 9-D-lyxofuranosyladenine | α | HSV-1 | ED50 | 3 | [1] |
| 9-D-lyxofuranosyladenine | α | HSV-2 | ED50 | 10 | [1] |
| 9-D-lyxofuranosyladenine | β | HSV-1, HSV-2 | ED50 | >100 | [1] |
| 1-D-lyxofuranosylthymine | α | HSV-1, HSV-2 | ED50 | >100 | [1] |
| 1-D-lyxofuranosylthymine | β | HSV-1, HSV-2 | ED50 | >100 | [1] |
| 1-(2-deoxy-β-d-lyxofuranosyl)thymine | β | HBV (2.2.15 cells) | EC50 | 41.3 | [4] |
| 1-(2-deoxy-β-d-lyxofuranosyl)-5-trifluoromethyluracil | β | HBV (2.2.15 cells) | EC50 | 33.7 | [4] |
| 5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole (2-chloro) | α | HCMV (Towne) | IC50 | 0.4 | [2] |
| 5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole (2-bromo) | α | HCMV (Towne) | IC50 | 0.2 | [2] |
ED50: 50% effective dose, the concentration of the compound that inhibits virus-induced cytopathogenicity by 50%. EC50: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. IC50: 50% inhibitory concentration, the concentration of the compound that inhibits viral plaque formation or a specific enzyme by 50%.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antiviral Activity Assay (Herpes Simplex Virus)
This protocol is based on the methodology described by Gosselin et al. (1987).[1]
-
Cell Culture: Human embryonic lung (HEL) cells are grown in Eagle's minimal essential medium (MEM) supplemented with 10% fetal bovine serum, 0.075% sodium bicarbonate, and antibiotics.
-
Virus Infection: Confluent monolayers of HEL cells in 96-well microtiter plates are infected with 100 CCID50 of either HSV-1 (KOS strain) or HSV-2 (G strain) (1 CCID50 being the virus dose that infects 50% of the cell cultures).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then incubated with medium containing serial dilutions of the test compounds.
-
Evaluation of Cytopathogenicity: The plates are incubated at 37°C and examined microscopically for virus-induced cytopathic effect (CPE) after 3 days. The ED50 is determined as the compound concentration that reduces the CPE by 50%.
-
Cytotoxicity Assay: To assess the cytotoxicity of the compounds, uninfected HEL cells are treated with serial dilutions of the compounds. The cytotoxicity is evaluated by observing morphological changes in the cells after 3 days of incubation. The minimum cytotoxic concentration is determined.
Anti-Hepatitis B Virus (HBV) Activity Assay
This protocol is based on the methodology for evaluating compounds against HBV in 2.2.15 cells.[4]
-
Cell Culture: Human hepatoblastoma 2.2.15 cells, which constitutively produce HBV particles, are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and G418.
-
Compound Treatment: 2.2.15 cells are seeded in 96-well plates. After reaching confluency, the medium is replaced with fresh medium containing various concentrations of the test compounds. The medium is changed every 2 days with fresh compound.
-
Quantification of Viral DNA: After 6-8 days of treatment, the supernatant is collected, and extracellular HBV DNA is quantified using a quantitative real-time PCR (qPCR) assay.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the amount of extracellular HBV DNA by 50% compared to untreated controls.
-
Cytotoxicity Assay: The cytotoxicity of the compounds on 2.2.15 cells is determined using a standard MTT assay to measure cell viability.
Mechanism of Action: A Proposed Signaling Pathway
As nucleoside analogues, the primary mechanism of action for α- and β-D-lyxofuranosyl nucleosides is believed to be the inhibition of viral nucleic acid synthesis. The following diagram illustrates this general proposed pathway for an antiviral nucleoside analogue.
Caption: Proposed mechanism of action for lyxofuranosyl nucleoside analogues.
Conclusion
The stereochemical orientation of the nucleobase in D-lyxofuranosyl nucleosides plays a pivotal role in their biological activity. The available data suggests that α-anomers are generally more effective as antiviral agents against certain viruses like HSV and HCMV, while specific β-anomers have shown promise against HBV. This comparative guide highlights the importance of exploring both anomeric forms in the design and development of novel nucleoside-based therapeutics. Further research into the precise mechanisms of action and structure-activity relationships will be crucial for optimizing the therapeutic potential of this interesting class of compounds.
References
- 1. Systematic synthesis and biological evaluation of alpha- and beta-D-lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antiviral activity of various 1-(2'-deoxy-β-D-lyxofuranosyl), 1-(2'-fluoro-β-D-xylofuranosyl), 1-(3'-fluoro-β-D-arabinofuranosyl), and 2'-fluoro-2',3'-didehydro-2',3'-dideoxyribose pyrimidine nucleoside analogues against duck hepatitis B virus (DHBV) and human hepatitis B virus (HBV) replication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for Anomeric Configuration Assignment of Lyxofuranosides
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the anomeric configuration of glycosides is a critical aspect of carbohydrate chemistry, with significant implications for their biological activity and function. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the assignment of α and β anomers of lyxofuranosides, supported by experimental data and detailed protocols.
Introduction to Anomeric Configuration in Lyxofuranosides
Lyxofuranosides are five-membered ring sugar derivatives of lyxose. The anomeric center (C1) is a stereocenter formed during the cyclization of lyxose, resulting in two possible diastereomers: the α-anomer and the β-anomer. In the α-anomer, the substituent at the anomeric carbon is on the opposite face of the ring from the C4 substituent, while in the β-anomer, it is on the same face. The differentiation between these two forms is crucial as it dictates the overall three-dimensional structure of the molecule and its interactions with biological targets. NMR spectroscopy is the most powerful and widely used non-destructive technique for this purpose.
Key NMR Parameters for Anomeric Assignment
The assignment of anomeric configuration in lyxofuranosides primarily relies on the analysis of three key NMR parameters:
-
¹H Chemical Shifts (δ): The chemical shift of the anomeric proton (H-1) is highly sensitive to its stereochemical environment.
-
³J-Coupling Constants (³JH1,H2): The through-bond scalar coupling between the anomeric proton (H-1) and the adjacent proton (H-2) is dependent on the dihedral angle between them, which differs for α and β anomers.
-
Nuclear Overhauser Effect (NOE): Through-space correlations observed in NOESY or ROESY experiments provide definitive proof of the relative spatial proximity of protons, which is distinct for each anomer.
Comparative Analysis of NMR Data
Table 1: ¹H and ¹³C NMR Chemical Shift Comparison for Anomeric Lyxofuranosides
| Anomer | ¹H Chemical Shift (δ) of H-1 (ppm) | ¹³C Chemical Shift (δ) of C-1 (ppm) | Key Observations |
| α-Lyxofuranoside | Typically downfield (higher ppm) | Generally upfield (lower ppm) | The deshielding of the anomeric proton in the α-anomer is a common trend in furanosides.[1] |
| β-Lyxofuranoside | Typically upfield (lower ppm) | Generally downfield (higher ppm) | The relative shielding of the anomeric proton in the β-anomer is a distinguishing feature.[1] |
Table 2: ³JH1,H2 Coupling Constant Comparison for Anomeric Lyxofuranosides
| Anomer | ³JH1,H2 (Hz) | Dihedral Angle (H1-C1-C2-H2) | Key Observations |
| α-Lyxofuranoside | ~4-7 Hz | ~0-45° (cis) | A larger coupling constant is indicative of a cis relationship between H-1 and H-2. |
| β-Lyxofuranoside | ~0-2 Hz | ~120-150° (trans) | A smaller or non-existent coupling constant suggests a trans relationship between H-1 and H-2.[1] |
Table 3: Expected NOE/ROE Correlations for Anomeric Assignment
| Anomer | Key NOE/ROE Correlations | Rationale |
| α-Lyxofuranoside | H-1 ↔ H-2, H-1 ↔ H-4 | In the α-anomer, H-1 is on the same face of the furanose ring as H-2 and H-4, leading to observable through-space correlations. |
| β-Lyxofuranoside | H-1 ↔ H-3, H-1 ↔ H-5 | In the β-anomer, H-1 is spatially close to H-3 and the protons on the C-5 exocyclic methylene group. |
Experimental Protocols
Accurate and reliable NMR data acquisition is paramount for unambiguous anomeric assignment. Below are detailed methodologies for key experiments.
Sample Preparation
-
Dissolve 5-10 mg of the purified lyxofuranoside derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.
-
For samples in D₂O, lyophilize the sample from D₂O two to three times to minimize the residual HDO signal, which can obscure signals in the anomeric region.
¹H and ¹³C NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~12 ppm
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Relaxation Delay (D1): 1-2 s
-
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): ~200 ppm
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 s
-
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.
-
2D NOESY/ROESY Spectroscopy
-
Pulse Program: Standard NOESY (e.g., noesygpph on Bruker instruments) or ROESY (e.g., roesygpph on Bruker instruments) pulse sequence. ROESY is often preferred for medium-sized molecules to avoid zero-crossings of the NOE.
-
Acquisition Parameters:
-
Mixing Time (d8): This is a crucial parameter and should be optimized. A range of mixing times (e.g., 200-800 ms) should be tested to observe the build-up of NOE/ROE correlations.
-
Number of Scans (NS): 8-16 per increment.
-
Number of Increments: 256-512 in the indirect dimension.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Logical Workflow for Anomeric Assignment
The following diagram illustrates the logical workflow for assigning the anomeric configuration of a lyxofuranoside using the NMR data discussed.
Conclusion
The anomeric configuration of lyxofuranosides can be reliably determined through a systematic analysis of ¹H and ¹³C NMR spectra. The chemical shift of the anomeric proton, the magnitude of the ³JH1,H2 coupling constant, and the presence of specific through-space correlations in NOESY or ROESY experiments provide a robust and complementary set of data for unambiguous assignment. By following the detailed experimental protocols and the logical workflow presented in this guide, researchers can confidently assign the anomeric stereochemistry of their synthesized or isolated lyxofuranoside compounds.
References
Differentiating Beta-D-Lyxofuranose: A Comparative Guide for Researchers
In the landscape of carbohydrate chemistry and drug development, the precise identification of pentose sugar isomers is a critical step. Among these, beta-D-Lyxofuranose, a C'-2 epimer of beta-D-Ribofuranose, presents a unique analytical challenge due to its structural similarity to other pentofuranoses. This guide provides a comparative analysis of this compound against other common pentofuranoses—beta-D-Ribofuranose, beta-D-Arabinofuranose, and beta-D-Xylofuranose—supported by experimental data and detailed protocols to aid researchers in their unambiguous differentiation.
Structural and Physicochemical Properties
The fundamental difference between these pentofuranoses lies in the stereochemistry of the hydroxyl groups around the furanose ring. These subtle structural variations lead to differences in their physicochemical properties, which can be exploited for their separation and identification.
| Property | This compound | beta-D-Ribofuranose | beta-D-Arabinofuranose | beta-D-Xylofuranose |
| Molecular Formula | C5H10O5 | C5H10O5 | C5H10O5 | C5H10O5 |
| Molecular Weight | 150.13 g/mol [1] | 150.13 g/mol [2] | 150.13 g/mol | 150.13 g/mol [3] |
| IUPAC Name | (2R,3S,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[1] | (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[2] | (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | (2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[3] |
| CAS Number | 7687-39-0[1] | 36468-53-8[2] | 13039-19-9 | 37110-85-3[3] |
Spectroscopic Differentiation: NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H-1) and other ring protons, as well as the carbon signals (C-1 to C-5), are highly sensitive to the stereochemical environment.
Table 2: Comparative ¹H and ¹³C NMR Chemical Shift Data (in D₂O)
| Nucleus | This compound | beta-D-Ribofuranose | beta-D-Arabinofuranose | beta-D-Xylofuranose |
| ¹H-1 (δ, ppm) | Data not available | ~5.2 (anomeric) | ~5.226[4] | Data not available |
| ¹³C-1 (δ, ppm) | Data not available | Data not available | ~69.093[4] | Data not available |
| ¹³C-2 (δ, ppm) | Data not available | Data not available | ~71.192[4] | Data not available |
| ¹³C-3 (δ, ppm) | Data not available | Data not available | ~75.156[4] | Data not available |
| ¹³C-4 (δ, ppm) | Data not available | Data not available | ~71.192[4] | Data not available |
| ¹³C-5 (δ, ppm) | Data not available | Data not available | ~69.093[4] | Data not available |
Note: The provided NMR data for arabinose is for L-(+)-Arabinose. The chemical shifts for the D-enantiomer will be identical. Data for free this compound, beta-D-Ribofuranose, and beta-D-Xylofuranose in their furanose forms are not comprehensively reported in readily available literature and require experimental determination.
Mass Spectrometry: Unveiling Fragmentation Patterns
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), provides valuable information for differentiating isomers based on their fragmentation patterns. While all pentofuranoses have the same molecular weight, the stereochemical differences can influence the stability of fragment ions.
Derivatization, typically through silylation or acetylation, is necessary to make the sugars volatile for GC-MS analysis. The resulting mass spectra will show characteristic fragmentation patterns. For furanose rings, a prominent fragment at m/e 205 is often observed. The ratio of key fragment ions, such as m/e 204 to m/e 217 in the mass spectra of their pertrimethylsilyl derivatives, can help distinguish between furanose and pyranose rings.
Chromatographic Separation: Resolving Isomeric Mixtures
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for the separation of pentofuranose isomers.
-
HPLC: Amine-bonded stationary phases are commonly used for the separation of underivatized sugars. The retention times will vary based on the interaction of the hydroxyl groups with the stationary phase.
-
GC: After derivatization to increase volatility, capillary GC with a polar stationary phase can effectively separate the pentofuranose anomers.
A one-step chiral HPLC method has been developed to separate anomers and enantiomers of several monosaccharides, including lyxose, ribose, arabinose, and xylose, using a Chiralpak AD-H column.[5]
Table 3: Physicochemical Properties for Differentiation
| Parameter | Technique | Differentiating Principle |
| Stereochemistry | NMR Spectroscopy | Differences in chemical shifts and coupling constants of ring protons and carbons. |
| Mass Fragmentation | Mass Spectrometry | Unique fragmentation patterns of derivatized sugars. |
| Retention Time | Chromatography (HPLC, GC) | Differential interaction with the stationary phase leading to separation. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra to determine the chemical shifts and coupling constants for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified pentofuranose in 0.5 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters, including the number of scans for an adequate signal-to-noise ratio and a sufficient relaxation delay (d1) of at least 5 times the longest T1 for accurate integration.
-
To aid in assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within the spin system.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For assignment, perform 2D heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.
-
-
Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the internal standard. Analyze the coupling constants from the ¹H spectrum to infer stereochemical relationships.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify pentofuranose isomers based on their retention times and mass fragmentation patterns.
Methodology:
-
Derivatization (Silylation):
-
Dry 1-2 mg of the carbohydrate sample in a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC Separation:
-
Column: Use a capillary column suitable for carbohydrate analysis (e.g., a non-polar or medium-polarity column like DB-5ms or DB-17ms).
-
Injection: Inject 1 µL of the derivatized sample.
-
Temperature Program: Start with an initial oven temperature of ~150°C, hold for 2 minutes, then ramp to ~250°C at a rate of 3-5°C/min.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 600.
-
-
Data Analysis: Identify the peaks based on their retention times and compare the mass spectra with known standards or spectral libraries. Analyze the fragmentation patterns for characteristic ions.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate pentofuranose isomers in a mixture.
Methodology:
-
Sample Preparation: Dissolve the carbohydrate mixture in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD).
-
Chromatographic Conditions:
-
Column: Utilize an amine-bonded column (e.g., Shodex Asahipak NH2P-50).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).
-
Flow Rate: Set a flow rate of approximately 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C).
-
-
Data Analysis: Identify the peaks by comparing their retention times with those of pure standards.
Visualizing Structural and Workflow Relationships
To further clarify the distinctions and the process of differentiation, the following diagrams are provided.
Caption: 2D structures of the four pentofuranose isomers.
Caption: Generalized workflow for pentofuranose differentiation.
References
- 1. This compound | C5H10O5 | CID 7059433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-D-Ribose | C5H10O5 | CID 447347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Beta-D-Xylofuranose | C5H10O5 | CID 11521105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bmse000213 L-(+)-Arabinose at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
The Pursuit of Precision: A Comparative Guide to the Analytical Landscape of beta-D-Lyxofuranose
For researchers, scientists, and drug development professionals, the accurate detection and quantification of rare sugars like beta-D-Lyxofuranose are critical for advancing metabolic studies and therapeutic development. This guide provides a comprehensive comparison of available analytical methodologies, addressing the current limitations and potential future directions in the enzymatic assay landscape for this specific pentose.
Currently, a thorough review of scientific literature reveals a notable absence of commercially available, fully validated enzymatic assays specifically designed for the detection of this compound. While the core of this guide is to present a comparative analysis of such assays, the reality of the current research landscape necessitates a broader perspective. This guide will, therefore, explore the enzymes known to interact with D-lyxose, their potential for assay development, and a comparison with established, non-enzymatic analytical methods.
The Untapped Potential: Enzymatic Approaches for D-Lyxose Detection
While a specific assay for the beta-D-furanose anomer of lyxose has not been developed, several enzymes have been identified that recognize and metabolize D-lyxose. The most prominent among these is D-lyxose isomerase (EC 5.3.1.15) , which catalyzes the isomerization of D-lyxose to D-xylulose. The characteristics of this enzyme from various microbial sources have been studied, providing a foundation for a potential, though not yet validated, enzymatic assay.
Comparative Kinetic Properties of D-Lyxose Isomerases
The performance of an enzymatic assay is fundamentally dependent on the kinetic properties of the enzyme. Below is a comparison of D-lyxose isomerases isolated from different microorganisms. This data highlights the variability in substrate affinity (Km) and maximum reaction velocity (Vmax), which are crucial parameters for assay sensitivity and dynamic range.
| Enzyme Source | Apparent Km (mM) for D-lyxose | Apparent Vmax (U/mg) for D-lyxose | Optimal pH | Optimal Temperature (°C) |
| Cohnella laevoribosii RI-39[1] | 22.4 ± 1.5 | 5,434.8 | 6.5 | 70 |
| Thermofilum sp.[2] | 73 ± 6.6 | 338 ± 14.9 | 7.0 | >95 |
Note: The data presented is derived from initial enzyme characterization studies and not from validated assay protocols.
Conceptual Framework for a D-Lyxose Isomerase-Based Assay
A hypothetical enzymatic assay for D-lyxose could be developed by coupling the activity of D-lyxose isomerase to a subsequent enzymatic reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence).
Proposed Experimental Workflow
Detailed Experimental Protocol (Hypothetical)
-
Sample Preparation: Extract and purify the sample to remove interfering substances.
-
Reaction Mixture Preparation: Prepare a buffered solution containing the coupling enzyme and its substrate (e.g., NAD+ for a dehydrogenase).
-
Initiation of Reaction: Add the prepared sample to the reaction mixture, followed by the addition of D-lyxose isomerase to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature and pH for the enzymes.
-
Detection: Measure the formation of the detectable product over time using a spectrophotometer or fluorometer.
-
Quantification: Determine the concentration of D-lyxose in the sample by comparing the reaction rate to a standard curve prepared with known concentrations of D-lyxose.
Established Alternatives: Chromatographic Methods
In the absence of a specific enzymatic assay, chromatographic techniques remain the gold standard for the analysis of D-lyxose. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile method for the separation and quantification of carbohydrates.
Comparison of Analytical Methods for D-Lyxose Detection
| Method | Principle | Advantages | Disadvantages |
| Hypothetical Enzymatic Assay | Enzyme-catalyzed conversion of D-lyxose to a detectable product. | High specificity, potential for high throughput. | Not yet developed or validated, potential for interference from other sugars. |
| High-Performance Liquid Chromatography (HPLC) [3][4][5][6] | Separation based on the differential partitioning of the analyte between a stationary and a mobile phase. | High resolution and sensitivity, can separate anomers and enantiomers.[4][5] | Requires expensive instrumentation, can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile derivatives of the analyte. | High sensitivity. | Requires derivatization, which can be complex and time-consuming. |
Metabolic Context of D-Lyxose
D-lyxose is an intermediate in the pentose phosphate pathway in some microorganisms. Understanding its metabolic fate is crucial for interpreting analytical results.
Future Outlook
The development of a validated enzymatic assay for this compound would represent a significant advancement in the field, offering a potentially more rapid and high-throughput alternative to current chromatographic methods. The characterization of D-lyxose isomerases from various sources provides a promising starting point for such an endeavor. Future research should focus on optimizing reaction conditions, developing a robust detection system, and conducting thorough validation studies to establish the accuracy, precision, and specificity of a novel enzymatic assay.
References
- 1. Characterization of a Novel d-Lyxose Isomerase from Cohnella laevoribosii RI-39 sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furanose Ring Puckering in Solution for Researchers and Drug Development Professionals
The conformational dynamics of the furanose ring, a five-membered sugar structure, are of paramount importance in the fields of biochemistry and drug development. As a fundamental component of nucleic acids (ribose and deoxyribose) and various polysaccharides, the specific puckered conformation of the furanose ring profoundly influences the overall structure, recognition, and function of these biomolecules.[1][2] This guide provides a comparative analysis of furanose ring puckering in solution, presenting experimental data, detailed methodologies, and visual representations to aid in the understanding of these critical conformational preferences.
Furanose Ring Conformations: A Dynamic Equilibrium
Unlike the more rigid six-membered pyranose rings that predominantly adopt stable chair conformations, the five-membered furanose ring is characterized by a high degree of flexibility.[1][3][4] In solution, furanose rings exist in a dynamic equilibrium between multiple, energetically similar puckered conformations.[5] The most common descriptors for these conformations are the envelope (E) and twist (T) forms, which are further defined by the displacement of specific carbon atoms from the mean plane of the ring.
The two most biologically significant conformations for the ribofuranose ring in nucleic acids are the C2'-endo and C3'-endo puckers.[2][5] In the C2'-endo conformation, the C2' atom is displaced on the same side of the furanose ring as the C5' atom and the nucleobase (the 'endo' face). Conversely, in the C3'-endo conformation, the C3' atom is displaced on the endo face. These seemingly subtle conformational differences have profound implications for the helical structure of nucleic acids, with the C3'-endo pucker being characteristic of A-form RNA and the C2'-endo pucker being predominant in B-form DNA.[2]
The equilibrium between these conformations is influenced by a variety of factors, including the nature of the substituents on the sugar ring (e.g., the presence or absence of a 2'-hydroxyl group), the solvent environment, temperature, and interactions with other molecules.[6]
Quantitative Analysis of Furanose Ring Puckering
Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent experimental technique for characterizing the conformational equilibrium of furanose rings in solution.[1][7] By analyzing the scalar coupling constants (specifically, the three-bond proton-proton coupling constants, ³JHH), researchers can deduce the predominant puckering conformations and their relative populations.[1][5]
A key parameter in this analysis is the ³J(H1'-H2') coupling constant, which exhibits a strong correlation with the pseudorotational phase angle, a parameter that describes the continuous range of furanose ring conformations.[5] Generally, a smaller ³J(H1'-H2') value (around 0-2 Hz) is indicative of a higher population of the C3'-endo conformation, while a larger value (around 8-10 Hz) suggests a predominance of the C2'-endo conformation.[5]
Table 1: Representative ³J(H1'-H2') Coupling Constants and Corresponding Conformational Populations of Ribonucleotides in Solution
| Nucleotide/Dinucleotide | pH | ³J(H1'-H2') (Hz) | Predominant Conformation | Approximate % C3'-endo | Reference |
| Uridine Monophosphate | 8.0 | ~4.5 | Mixture | ~55% | [5] |
| Cytidine Monophosphate | 8.0 | ~4.0 | Mixture | ~60% | [5] |
| sUsU (2-thio-uridine homodimer) | 8.0 | ~2.3 | C3'-endo | >75% | [5] |
| sCsC (2-thio-cytidine homodimer) | 8.0 | ~0 | Almost entirely C3'-endo | >95% | [5] |
Note: The percentage of C3'-endo is estimated based on the established correlation between ³J(H1'-H2') and the sugar pucker.
Experimental Protocol: NMR-Based Determination of Furanose Ring Pucker
The following provides a generalized methodology for determining furanose ring pucker populations using NMR spectroscopy.
1. Sample Preparation:
-
Dissolve the purified nucleotide or oligonucleotide sample in a suitable deuterated solvent (e.g., D₂O) to a final concentration typically in the range of 0.1-1.0 mM.
-
Adjust the pH of the solution to the desired value using dilute NaOD or DCl.
-
Add an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift referencing.
2. NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR spectra and two-dimensional (2D) correlation spectroscopy (COSY) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
The 1D ¹H spectrum will show the chemical shifts and coupling patterns of the protons.
-
The 2D COSY spectrum is crucial for unambiguously assigning the H1' and H2' proton resonances, which often overlap in the 1D spectrum.
3. Data Analysis:
-
Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify and assign the H1' and H2' proton signals in the spectra.
-
Measure the ³J(H1'-H2') coupling constant from the fine structure of the H1' or H2' signal in the 1D spectrum or from the cross-peak in high-resolution 2D spectra.
-
The population of the C3'-endo conformer can be estimated using the following empirical relationship: % C3'-endo ≈ (10 - ³J(H1'-H2')) / 8 * 100.
4. Computational Modeling (Optional but Recommended):
-
Complement the experimental NMR data with computational methods such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations.[7][8]
-
These methods can provide a more detailed picture of the conformational landscape and the energy barriers between different puckered states.[8]
Visualizing Furanose Puckering Dynamics
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed.
Caption: Conformational equilibrium between C2'-endo and C3'-endo furanose ring puckers.
Caption: Workflow for determining furanose ring pucker using NMR spectroscopy.
References
- 1. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]
- 4. SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered ‘sugar’ unit and natural ‘furanose’ nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of β-D-Lyxofuranose
For Researchers, Scientists, and Drug Development Professionals
Beta-D-lyxofuranose, a pentose sugar, is a crucial building block in the synthesis of various biologically active nucleoside analogues. Its unique stereochemistry makes it a valuable component in the development of antiviral and anticancer therapeutics. The efficient and stereoselective synthesis of β-D-lyxofuranose is, therefore, a significant focus in medicinal chemistry and carbohydrate synthesis. This guide provides a comparative overview of two prominent synthetic routes to β-D-lyxofuranose, offering detailed experimental protocols and a quantitative analysis of their performance.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Epimerization of D-Xylose | Route 2: Synthesis from D-Arabinose |
| Starting Material | D-Xylose | D-Arabinose |
| Key Transformation | C-2 Epimerization | Multi-step synthesis including chain extension and stereochemical inversions |
| Number of Steps | ~3 | 7 |
| Overall Yield | Moderate to High | ~40%[1] |
| Stereoselectivity | Dependent on epimerization and subsequent glycosylation conditions | Generally good, controlled through specific reagents |
| Scalability | Potentially high | Moderate |
| Reagents & Conditions | Basic conditions with metal ions for epimerization; Acetylation | Various, including Kiliani-Fischer synthesis or other multi-step sequences |
Synthetic Route 1: Epimerization of D-Xylose
This route leverages the relatively abundant and inexpensive starting material, D-xylose, and proceeds through a key C-2 epimerization step to yield D-lyxose. Subsequent protection and stereoselective glycosylation lead to the desired β-D-lyxofuranose derivative.
Experimental Protocol:
Step 1: Epimerization of D-Xylose to D-Lyxose
A solution of D-xylose in an aqueous or alcoholic basic solution (e.g., pH > 12.3) is treated with a high concentration of calcium ions (Ca²⁺). The reaction mixture is stirred at a controlled temperature until equilibrium is reached, affording a mixture of D-xylose and D-lyxose. The D-lyxose is then separated from the reaction mixture using techniques such as Ca²⁺ cation-exchange chromatography.
Step 2: Peracetylation of D-Lyxose to 1,2,3,5-tetra-O-acetyl-β-D-lyxofuranose
This step is crucial for controlling the stereochemistry at the anomeric center. A typical procedure involves the treatment of D-lyxose with acetic anhydride in the presence of a catalyst, such as pyridine or a Lewis acid, at low temperatures. The reaction conditions are optimized to favor the formation of the furanose ring and the β-anomer. The workup involves quenching the reaction, extraction, and purification by chromatography.
Step 3: Deprotection to β-D-Lyxofuranose
The peracetylated β-D-lyxofuranose is deprotected using standard conditions, such as treatment with a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation), to yield the final product, β-D-lyxofuranose.
Synthetic Route 2: Multi-step Synthesis from D-Arabinose
This approach builds the D-lyxose backbone from D-arabinose, a readily available starting material. A known 7-step synthesis has been reported to achieve an overall yield of approximately 40%.[1] While this route involves more steps, it offers a high degree of stereochemical control.
Experimental Protocol:
A detailed, step-by-step protocol for this 7-step synthesis is outlined in the referenced literature.[1] The key transformations typically involve:
-
Protection of hydroxyl groups: Selective protection of the hydroxyl groups of D-arabinose is performed to allow for specific modifications at other positions.
-
Chain elongation: Methods like the Kiliani-Fischer synthesis can be employed to add a carbon atom to the sugar chain.[2][3]
-
Stereochemical inversions: Specific reactions are carried out to invert the stereochemistry at certain chiral centers to achieve the lyxo-configuration.
-
Formation of the furanose ring: The linear sugar is cyclized to form the desired furanose ring.
-
Anomeric control and deprotection: Similar to Route 1, the anomeric position is controlled, often through acetylation, to favor the β-anomer, followed by deprotection.
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of two synthetic routes to β-D-Lyxofuranose.
Conclusion
The choice between these synthetic routes will depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's expertise in carbohydrate chemistry. The epimerization of D-xylose offers a potentially shorter and more scalable route, while the multi-step synthesis from D-arabinose provides a well-established path with good stereochemical control. Both routes underscore the importance of protecting group strategies and stereoselective reaction conditions in achieving the desired β-D-lyxofuranose product. Further optimization of each step can lead to improved yields and efficiency, facilitating the synthesis of this valuable building block for drug discovery and development.
References
Safety Operating Guide
Navigating the Disposal of beta-D-Lyxofuranose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While beta-D-Lyxofuranose, a sugar, is not generally classified as a hazardous substance, adherence to established disposal protocols is essential to ensure a safe working environment and compliance with regulations. This guide provides a procedural overview for the proper disposal of this compound.
Hazard Assessment and Regulatory Compliance
Before proceeding with any disposal method, a thorough hazard assessment of the waste material is paramount. Although pure this compound is a carbohydrate and generally considered non-hazardous, it is crucial to consider if it has been contaminated with other hazardous chemicals during experimental procedures.[1][2] Institutional and local regulations may have specific requirements for chemical waste disposal that can be more stringent than federal guidelines.[1] Therefore, consulting your institution's Environmental Health and Safety (EHS) office is a mandatory first step.
Recommended Disposal Procedures
The appropriate disposal method for this compound depends on its purity, quantity, and the presence of any contaminants.
For Pure, Uncontaminated this compound:
-
Small Quantities (Milligram to Gram Scale): For small quantities of uncontaminated this compound, drain disposal with copious amounts of water may be permissible.[1][3] This is because it is a type of sugar, which is a normal biological metabolite.[3] However, this should only be done after confirming with your institution's EHS guidelines.[1]
-
Solid Waste Disposal: If drain disposal is not permitted, small, non-hazardous quantities can be securely sealed in a container and disposed of in the regular laboratory trash.[1][2] It is good practice to alert maintenance staff to the presence of chemical waste in the trash.[1]
For Contaminated this compound or Large Quantities:
-
Chemical Waste Contractor: For larger quantities or this compound that is contaminated with hazardous materials, disposal through a licensed chemical waste contractor is the safest and most compliant option.[2][4]
-
Waste Segregation and Collection:
-
Container: Collect the waste in a designated, properly labeled, and sealed container made of a non-reactive material.[2][5]
-
Labeling: The container must be clearly labeled as "Waste this compound" and include the approximate quantity and any known contaminants.[2][3] All constituents should be identified by their chemical names.[3]
-
Segregation: Incompatible wastes must be segregated to prevent accidental reactions.[5] For instance, flammable waste should be stored separately from oxidizers.[3]
-
The following table summarizes the key disposal considerations for this compound:
| Condition | Recommended Disposal Method | Key Considerations |
| Pure, Small Quantities | Drain disposal with copious amounts of water or sealed container in regular lab trash. | Must be permitted by institutional EHS guidelines.[1] |
| Large Quantities | Licensed chemical waste contractor. | Follow institutional procedures for hazardous waste pickup.[2] |
| Contaminated | Licensed chemical waste contractor. | Segregate from other waste streams and label with all components.[3][5] |
Experimental Workflow for Disposal
Below is a logical workflow to guide the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling beta-D-Lyxofuranose
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for beta-D-Lyxofuranose, a key compound in various research applications. Although this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize risk and ensure a safe working environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in both solid (powder) and solution forms.
| PPE Category | Solid (Powder) Form | Solution Form | Rationale |
| Hand Protection | Disposable nitrile gloves | Disposable nitrile gloves | Prevents direct skin contact with the chemical.[1][2] |
| Eye Protection | Safety glasses with side shields | Safety goggles or a face shield worn over safety glasses | Protects eyes from airborne powder particles and potential splashes of the solution.[3] |
| Body Protection | Standard laboratory coat | Standard laboratory coat | Protects clothing and skin from spills.[1][2] |
| Respiratory Protection | Generally not required if handled in a well-ventilated area. A dust mask (e.g., N95) is recommended if weighing or transferring large quantities that may generate dust. | Not required under normal conditions of use. | Minimizes inhalation of fine particles. |
| Footwear | Closed-toe shoes | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a clean and uncluttered workspace.[4]
-
Work in a well-ventilated area. For procedures that may generate dust, such as weighing, use of a chemical fume hood is recommended.[4]
-
Have an eyewash station and safety shower readily accessible.
2. Handling Solid this compound:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound powder on a tared weigh boat or paper.
-
To minimize dust, gently tap the container instead of shaking it.
-
Transfer the powder to the appropriate vessel for dissolution or use in a dry reaction.
3. Preparing a this compound Solution:
-
Don the appropriate PPE, including safety goggles.
-
Slowly add the weighed this compound powder to the desired solvent in a suitable container (e.g., beaker, flask).
-
Stir the mixture gently until the solid is fully dissolved. Avoid splashing.
-
Clearly label the container with the name of the solution, concentration, solvent, and date of preparation.
4. Spills and Emergency Procedures:
-
Minor Spills (Solid): Gently sweep up the spilled powder, avoiding the generation of dust, and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
-
Minor Spills (Solution): Absorb the spill with an inert material (e.g., paper towels, vermiculite). Place the absorbent material in a sealed container for disposal. Clean the spill area with soap and water.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
Disposal Plan
As a non-hazardous substance, this compound and its solutions can typically be disposed of through standard laboratory waste streams. However, always consult and adhere to your institution's specific waste disposal guidelines.
-
Solid Waste: Uncontaminated this compound powder can be disposed of in the regular laboratory trash, provided it is in a sealed container to prevent dust.
-
Liquid Waste: Aqueous solutions of this compound can generally be poured down the drain with copious amounts of water, as it is a biodegradable sugar.[5][6] However, verify this with your local environmental health and safety (EHS) office. Solutions containing hazardous solvents must be disposed of as hazardous chemical waste.
-
Contaminated Materials: Any materials, such as gloves, weigh boats, or paper towels, that are contaminated with this compound should be placed in a sealed bag and disposed of in the regular laboratory trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
